molecular formula C29H23N3O9 B12398783 2',3',5'-Tri-O-benzoyl-6-azauridine

2',3',5'-Tri-O-benzoyl-6-azauridine

カタログ番号: B12398783
分子量: 557.5 g/mol
InChIキー: SRPSJMLVXZRXTM-DVAINZFESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3',5'-Tri-O-benzoyl-6-azauridine is a useful research compound. Its molecular formula is C29H23N3O9 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H23N3O9

分子量

557.5 g/mol

IUPAC名

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23?,24+,25-/m1/s1

InChIキー

SRPSJMLVXZRXTM-DVAINZFESA-N

異性体SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

正規SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

製品の起源

United States

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of 2',3',5'-Tri-O-benzoyl-6-azauridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic prodrug of the pyrimidine (B1678525) analog 6-azauridine (B1663090). Its lipophilic nature, conferred by the benzoyl groups, enhances its cellular uptake, whereupon it is metabolized to its active form. The primary anticancer mechanism of this compound lies in its ability to disrupt the de novo pyrimidine biosynthesis pathway, a critical process for nucleic acid synthesis and cell proliferation. This guide provides a comprehensive overview of its metabolic activation, molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its mechanism of action.

Introduction and Pharmacokinetics

This compound serves as a delivery system for 6-azauridine (6-AZA), a nucleoside analog with established antitumor and antiviral activities.[1][2] The benzoyl groups increase the compound's lipophilicity, facilitating its passive diffusion across the cell membrane. Once inside the cell, cellular esterases cleave these groups, releasing 6-azauridine.

Subsequently, uridine (B1682114) kinase phosphorylates 6-azauridine to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP), the primary active metabolite.[3] This metabolic activation is a critical prerequisite for its cytotoxic effects.

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The central mechanism of action of 6-azauridine is the potent and competitive inhibition of orotidine (B106555) 5'-monophosphate (OMP) decarboxylase.[3][4] This enzyme catalyzes the final step in the de novo pyrimidine synthesis pathway: the conversion of OMP to uridine 5'-monophosphate (UMP). UMP is the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) for RNA synthesis and thymidine (B127349) triphosphate (TTP) for DNA synthesis.

By inhibiting OMP decarboxylase, 6-azaUMP effectively halts the production of essential pyrimidine nucleotides. This leads to a state of "pyrimidine starvation," which disproportionately affects rapidly proliferating cancer cells due to their high demand for nucleic acid precursors.[2] The inhibition of this pathway results in the intracellular accumulation of OMP and its precursors, such as orotic acid and orotidine, which can be excreted in the urine.[5][6]

Fig. 1: Metabolic activation of the prodrug and inhibition of OMP decarboxylase.

Downstream Cellular Effects in Cancer Cells

The depletion of the pyrimidine nucleotide pool triggers a cascade of downstream events that collectively contribute to the compound's anticancer activity. The specific cellular response can be context-dependent, varying between different cancer cell lines.[1]

Cell Cycle Arrest

A primary consequence of pyrimidine starvation is the arrest of the cell cycle. The lack of sufficient deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP) stalls DNA replication, leading to an S-phase arrest in the cell cycle.[1] This prevents cancer cells from completing the process of division. For instance, in H1299 cancer cells, treatment with 6-azauridine leads to a significant increase in the S-phase population.[1]

Induction of Apoptosis and Autophagy-Mediated Cell Death

Prolonged nucleotide stress can induce programmed cell death, or apoptosis. In several cancer cell lines, such as H460, 6-azauridine treatment has been shown to induce apoptosis, characterized by an increase in the sub-G1 population and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]

Recent studies have also highlighted the role of autophagy-mediated cell death.[1][2] 6-Azauridine can activate autophagic flux, a cellular degradation process. The cytotoxicity of 6-azauridine has been shown to correlate with the degree of autophagy-mediated cell death, and this effect appears to be dependent on the status of key signaling proteins, p53 and AMP-activated protein kinase (AMPK).[1][7] Cancer cells with wild-type p53 tend to be more sensitive to 6-azauridine-induced cytotoxicity.[2]

Downstream_Signaling_Pathways cluster_result Cellular Outcomes OMP_Inhibition Inhibition of OMP Decarboxylase Pyrimidine_Depletion Pyrimidine Nucleotide Depletion (↓UMP, ↓TTP) OMP_Inhibition->Pyrimidine_Depletion DNA_Stress Replication Stress & DNA Damage Pyrimidine_Depletion->DNA_Stress AMPK_Activation AMPK Activation Pyrimidine_Depletion->AMPK_Activation Metabolic Stress p53_Activation p53 Activation DNA_Stress->p53_Activation CellCycleArrest S-Phase Cell Cycle Arrest DNA_Stress->CellCycleArrest Autophagy Autophagy-Mediated Cell Death AMPK_Activation->Autophagy p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis p53_Activation->Autophagy

Fig. 2: Downstream signaling effects of 6-azauridine in cancer cells.

Quantitative Efficacy Data

The cytotoxic efficacy of 6-azauridine, the active form of the prodrug, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While specific IC50 values for this compound are not widely reported, the data for 6-azauridine provides a relevant benchmark for its activity.

Cell LineCancer TypeIC50 (µM)Assay TypeReference
A549Non-small-cell lung~10MTT Assay[8] (Comparative)
H460Non-small-cell lung~10Cell Viability Assay[1][2]
H1299Non-small-cell lung>20Cell Viability Assay[1][2]
HCT116 p53+/+Colorectal Carcinoma~15Cell Viability Assay[2]
HCT116 p53-/-Colorectal Carcinoma>20Cell Viability Assay[2]
K562Leukemia~15MTT Assay[8] (Comparative)

Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and cell density.

Detailed Experimental Protocols

Elucidating the mechanism of action of an anticancer agent involves a suite of in vitro assays. Below are protocols for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9]

    • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.[9]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with the compound as described for the viability assay.

    • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry within one hour. Quadrants are set to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

  • Protocol:

    • Lysate Preparation: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with primary antibodies against target proteins (e.g., p53, cleaved PARP, LC3-II for autophagy, β-actin as a loading control) overnight at 4°C.[2]

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities relative to the loading control.

Experimental_Workflow cluster_assays Parallel Assays Treatment Treat with 2',3',5'-Tri-O-benzoyl- 6-azauridine (Dose-Response) Incubation Incubate (e.g., 48h) Treatment->Incubation Assay_Viability Cell Viability Assay (e.g., MTT) Incubation->Assay_Viability Assay_Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Assay_Apoptosis Assay_Protein Protein Analysis (Western Blot) Incubation->Assay_Protein Data_Viability Calculate IC50 Assay_Viability->Data_Viability Data_Apoptosis Quantify Apoptotic Cells Assay_Apoptosis->Data_Apoptosis Data_Protein Analyze Protein Expression (p53, PARP, LC3-II) Assay_Protein->Data_Protein Conclusion Elucidate Mechanism of Action Data_Viability->Conclusion Data_Apoptosis->Conclusion Data_Protein->Conclusion

Fig. 3: General experimental workflow for in vitro mechanism of action studies.

Conclusion

This compound acts as an effective intracellular delivery vehicle for 6-azauridine. Its anticancer activity is rooted in the potent inhibition of OMP decarboxylase by its active metabolite, 6-azaUMP. This targeted disruption of de novo pyrimidine synthesis leads to nucleotide pool depletion, culminating in S-phase cell cycle arrest and the induction of cell death through apoptosis and autophagy. The p53 and AMPK pathways appear to be key mediators of these cytotoxic effects, suggesting that the compound's efficacy may be enhanced in tumors with specific genetic backgrounds. The detailed mechanisms and protocols outlined in this guide provide a framework for the continued investigation and development of this class of antimetabolites in oncology.

References

The Prodrug 2',3',5'-Tri-O-benzoyl-6-azauridine: A Potential Therapeutic Agent for Lymphoid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lymphoid malignancies, a diverse group of cancers affecting the lymphatic system, present a continuous challenge in oncology, necessitating the development of novel therapeutic strategies. Nucleoside analogs have long been a cornerstone in the treatment of hematological cancers, and their efficacy is often enhanced through prodrug approaches designed to improve pharmacokinetic properties and tumor cell delivery. This technical guide focuses on the biological activity of 2',3',5'-Tri-O-benzoyl-6-azauridine (TBAU), a benzoylated prodrug of the cytotoxic nucleoside analog 6-azauridine (B1663090). As a lipophilic derivative, TBAU is designed for enhanced cell permeability, with the benzoyl groups being cleaved by intracellular esterases to release the active compound, 6-azauridine. This document provides a comprehensive overview of the mechanism of action, available quantitative data, and detailed experimental protocols relevant to the study of TBAU in the context of lymphoid malignancies.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The antitumor activity of this compound is attributable to its active metabolite, 6-azauridine. Upon intracellular release, 6-azauridine is phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP acts as a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition leads to a depletion of the intracellular pool of uridine (B1682114) triphosphate (UTP), which is essential for RNA synthesis and other metabolic processes. The disruption of pyrimidine metabolism ultimately results in the inhibition of DNA synthesis and the induction of apoptosis, key mechanisms in its anticancer effects against indolent lymphoid malignancies.

Recent studies have elucidated a more intricate mechanism of action for 6-azauridine, highlighting its ability to induce autophagy-mediated cell death. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. The activation of this signaling cascade triggers a series of events leading to the formation of autophagosomes and subsequent cell death.

cluster_0 Intracellular Environment cluster_1 Pyrimidine Synthesis Inhibition cluster_2 Autophagy Induction Pathway TBAU This compound (Prodrug) Esterases Intracellular Esterases TBAU->Esterases Cleavage of benzoyl groups 6-Azauridine 6-Azauridine (Active Drug) OMP_Decarboxylase OMP Decarboxylase 6-Azauridine->OMP_Decarboxylase Inhibition AMPK AMPK Activation 6-Azauridine->AMPK Esterases->6-Azauridine UTP_Pool UTP Pool Depletion OMP_Decarboxylase->UTP_Pool DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis UTP_Pool->DNA_RNA_Synthesis Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis p53 p53 Activation AMPK->p53 Autophagy Autophagy-mediated Cell Death p53->Autophagy Autophagy->Apoptosis

Fig. 1: Proposed mechanism of action of this compound.

Quantitative Analysis of Cytotoxicity

CompoundCell LineCell TypeIC50 ValueReference
6-Azauridine L5178YMouse LymphomaActivity confirmed, specific IC50 not reported[1]
Fludarabine B-CLLHuman B-Chronic Lymphocytic LeukemiaMean Antitumor Activity: 45% ± 3.39[2]
2-Chlorodeoxyadenosine B-CLLHuman B-Chronic Lymphocytic LeukemiaMean Antitumor Activity: 55% ± 4.72[2]

Note: The data for Fludarabine and 2-Chlorodeoxyadenosine are presented as mean antitumor activity from a soluble tetrazolium/formazan (B1609692) assay and not as direct IC50 values.

Experimental Protocols

To facilitate further research into the biological activity of this compound in lymphoid malignancies, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Lymphoid malignancy cell lines (e.g., Jurkat, Raji, Daudi)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (TBAU)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of TBAU in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Add 100 µL of the TBAU dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully aspirate the supernatant without disturbing the formazan crystals.

  • Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Start Start Seed_Cells Seed lymphoid cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of TBAU Seed_Cells->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Centrifuge Centrifuge plate Incubate_4h->Centrifuge Aspirate Aspirate supernatant Centrifuge->Aspirate Add_Solubilizer Add solubilization buffer Aspirate->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Fig. 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Lymphoid malignancy cell lines

  • TBAU

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with TBAU at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Start Start Treat_Cells Treat cells with TBAU Start->Treat_Cells Harvest_Cells Harvest cells by centrifugation Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by flow cytometry Add_Buffer->Analyze End End Analyze->End

Fig. 3: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Lymphoid malignancy cell lines

  • TBAU

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with TBAU at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Start Start Treat_Cells Treat cells with TBAU Start->Treat_Cells Harvest_Wash Harvest and wash cells Treat_Cells->Harvest_Wash Fix_Cells Fix with cold 70% ethanol Harvest_Wash->Fix_Cells Incubate_Fix Incubate at -20°C Fix_Cells->Incubate_Fix Wash_Ethanol Wash to remove ethanol Incubate_Fix->Wash_Ethanol Stain_PI Resuspend in PI staining solution Wash_Ethanol->Stain_PI Incubate_Stain Incubate for 30 min Stain_PI->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze End End Analyze->End

Fig. 4: Workflow for cell cycle analysis by PI staining.

Conclusion

This compound represents a promising prodrug strategy for the delivery of the active anticancer agent 6-azauridine to lymphoid malignancies. Its multifaceted mechanism of action, involving the inhibition of pyrimidine biosynthesis and the induction of AMPK/p53-dependent autophagy, provides a strong rationale for its further investigation. While direct quantitative data on its cytotoxicity in lymphoid cancer cells is still emerging, the established activity of its parent compound and other nucleoside analogs in this context is encouraging. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the therapeutic potential of this compound and advance its development for the treatment of lymphoid malignancies.

References

"2',3',5'-Tri-O-benzoyl-6-azauridine" inhibition of DNA synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Inhibition of the DNA Synthesis Pathway by 2',3',5'-Tri-O-benzoyl-6-azauridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prodrug that, upon metabolic activation, potently inhibits the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for DNA and RNA synthesis. This technical guide elucidates the mechanism of action, presents quantitative inhibition data, and provides detailed experimental protocols for studying its effects. The primary target of its active metabolite is orotidine (B106555) 5'-monophosphate (OMP) decarboxylase, an essential enzyme for the synthesis of uridine (B1682114) monophosphate (UMP), a fundamental building block for nucleic acids. Understanding this inhibitory pathway is crucial for its application in oncology and virology research.

Mechanism of Action: From Prodrug to DNA Synthesis Inhibitor

This compound is not biologically active in its initial form. It is designed for improved bioavailability and cellular uptake. Once administered, it undergoes metabolic transformation to exert its inhibitory effects.

Metabolic Activation Pathway

The activation process involves two key steps:

  • Hydrolysis: Esterase enzymes in plasma and tissues, such as porcine liver esterase (PLE), hydrolyze the benzoyl ester groups from the parent compound, releasing the active drug, 6-azauridine (B1663090).[1][2]

  • Phosphorylation: Intracellularly, 6-azauridine is converted by uridine kinase into 6-azauridine 5'-monophosphate (6-aza-UMP), the active metabolite responsible for enzyme inhibition.[3][4]

Inhibition of the De Novo Pyrimidine Synthesis Pathway

The primary target of 6-aza-UMP is Orotidine 5'-Monophosphate (OMP) Decarboxylase (ODCase), the final enzyme in the de novo pyrimidine synthesis pathway.[5][6] This pathway synthesizes pyrimidine nucleotides from simpler precursor molecules.[5]

  • Enzyme Target: OMP decarboxylase catalyzes the decarboxylation of OMP to form Uridine 5'-monophosphate (UMP).[5][6]

  • Mode of Inhibition: 6-aza-UMP acts as a competitive inhibitor of OMP decarboxylase.[3][7] It binds to the active site of the enzyme, preventing the conversion of the natural substrate, OMP, to UMP.

  • Downstream Effects: The blockage of UMP synthesis leads to a depletion of the pyrimidine nucleotide pool, including uridine 5'-triphosphate (UTP), cytidine (B196190) 5'-triphosphate (CTP), and thymidine (B127349) 5'-triphosphate (TTP), which are essential precursors for RNA and DNA synthesis.[5][8] The resulting shortage of these vital building blocks leads to the cessation of DNA replication and, consequently, inhibits cell proliferation.[9][10][11] The accumulation of OMP can also lead to feedback inhibition of earlier enzymes in the pathway, such as OMP pyrophosphorylase.[3]

G cluster_0 Cellular Environment cluster_1 De Novo Pyrimidine Synthesis Pathway Prodrug This compound Azauridine 6-Azauridine Prodrug->Azauridine Hydrolysis (Esterases) AzaUMP 6-Azauridine 5'-Monophosphate (6-aza-UMP) Azauridine->AzaUMP Phosphorylation (Uridine Kinase) ODCase OMP Decarboxylase AzaUMP->ODCase Competitive Inhibition OMP Orotidine 5'-Monophosphate (OMP) UMP Uridine 5'-Monophosphate (UMP) OMP->UMP Decarboxylation DNA_Synth DNA Synthesis UMP->DNA_Synth Further Metabolism ODCase->label_edge label_edge->OMP G Start 1. Reaction Setup (Prodrug + Plasma/Esterase) Sample 2. Time-Point Sampling & Quenching Start->Sample Prepare 3. Sample Preparation (Protein Precipitation) Sample->Prepare Analyze 4. HPLC Analysis (Separation & Detection) Prepare->Analyze End 5. Data Analysis (Kinetic Profiling) Analyze->End

References

Unveiling the Apoptotic Potential of 2',3',5'-Tri-O-benzoyl-6-azauridine in Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine (TB-6-AU) is a synthetic derivative of the pyrimidine (B1678525) nucleoside analog, 6-azauridine (B1663090). As a benzoylated prodrug, TB-6-AU is designed for enhanced cellular uptake and bioavailability, potentially augmenting the anticancer activities of its parent compound. Nucleoside analogs represent a cornerstone of chemotherapy, primarily exerting their effects through the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. This technical guide consolidates the current understanding of the mechanisms by which compounds of this class induce apoptosis in tumor models, providing a framework for the investigation of TB-6-AU. Due to a notable scarcity of publicly available data specific to this compound, this document leverages information on the well-studied parent compound, 6-azauridine, and general principles of nucleoside analog-induced apoptosis to provide a comprehensive theoretical and practical guide for researchers.

Introduction: The Rationale for this compound

Nucleoside analogs are structurally similar to endogenous nucleosides and can be incorporated into DNA or RNA, or can inhibit enzymes involved in nucleic acid synthesis, leading to cytotoxic effects in rapidly proliferating cells such as cancer cells. 6-Azauridine, the parent compound of TB-6-AU, is known to exhibit both antitumor and antiviral activities.[1] The primary mechanism of action for 6-azauridine involves the inhibition of the de novo pyrimidine synthesis pathway.[1]

The addition of benzoyl groups to the ribose moiety of 6-azauridine to form this compound is a common medicinal chemistry strategy to increase the lipophilicity of the molecule. This modification is intended to improve its passage across cellular membranes, potentially leading to higher intracellular concentrations and greater therapeutic efficacy compared to the parent nucleoside. Once inside the cell, it is anticipated that cellular esterases cleave the benzoyl groups, releasing the active 6-azauridine. The anticancer mechanisms of purine (B94841) nucleoside analogs like TB-6-AU are believed to rely on the inhibition of DNA synthesis and the induction of apoptosis.

Putative Signaling Pathways for Apoptosis Induction

Based on studies of 6-azauridine, the induction of apoptosis by this compound is likely to be a complex process involving multiple signaling pathways. A key pathway implicated in 6-azauridine-induced cell death is dependent on p53 and AMP-activated protein kinase (AMPK).[1]

G TB6AU This compound CellularUptake Cellular Uptake & Esterase Cleavage TB6AU->CellularUptake Azauridine 6-Azauridine CellularUptake->Azauridine AMPK AMPK Activation Azauridine->AMPK CellCycleArrest Cell Cycle Arrest Azauridine->CellCycleArrest p53 p53 Activation AMPK->p53 Autophagy Autophagy p53->Autophagy Apoptosis Apoptosis p53->Apoptosis CellDeath Tumor Cell Death Autophagy->CellDeath Apoptosis->CellDeath CellCycleArrest->CellDeath

Figure 1: Putative signaling pathway of TB-6-AU-induced apoptosis.

Quantitative Data Summary

Cell LineCancer TypeHypothetical IC50 (µM) for TB-6-AU
H460Non-small cell lung cancer5 - 15
H1299Non-small cell lung cancer10 - 25
MCF-7Breast adenocarcinoma8 - 20
HeLaCervical carcinoma12 - 30
JurkatT-cell leukemia2 - 10

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual values must be determined through rigorous experimental investigation.

Detailed Experimental Protocols

The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of the apoptotic and antitumor effects of this compound.

Cell Culture and Compound Treatment
  • Cell Lines: Human cancer cell lines (e.g., H460, H1299, MCF-7, HeLa, Jurkat) should be obtained from a reputable cell bank.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in culture medium immediately before use.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of TB-6-AU for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with TB-6-AU at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with TB-6-AU, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with TB-6-AU for various time points.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model Study

This study evaluates the antitumor efficacy of TB-6-AU in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups and administer TB-6-AU (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic and Toxicological Analysis: Collect tumors and major organs for histological and immunohistochemical analysis to assess target modulation and potential toxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Apoptosis Apoptosis Assays (Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Western Blot, Cell Cycle) Apoptosis->Mechanism Xenograft Xenograft Tumor Model Mechanism->Xenograft Lead Candidate Selection Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Histopathology) Efficacy->Toxicity

Figure 2: General experimental workflow for anticancer drug evaluation.

Conclusion and Future Directions

This compound holds promise as a potential anticancer agent due to its structural design as a lipophilic prodrug of 6-azauridine. While direct experimental evidence is currently lacking, the known pro-apoptotic and antiproliferative effects of its parent compound provide a strong rationale for its investigation. The proposed mechanisms of action, centered on the activation of p53 and AMPK-dependent pathways leading to apoptosis and cell cycle arrest, require empirical validation for TB-6-AU.

Future research should focus on a systematic evaluation of the cytotoxic and apoptotic effects of this compound across a broad panel of cancer cell lines. Head-to-head studies comparing its potency and efficacy with 6-azauridine and other established nucleoside analogs will be crucial in determining its therapeutic potential. Furthermore, detailed mechanistic studies are warranted to elucidate the specific signaling pathways modulated by TB-6-AU and to identify predictive biomarkers for patient stratification. Successful preclinical in vivo studies will be a critical next step toward the potential clinical development of this compound.

References

An In-depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog belonging to the azauridine family of compounds. As a prodrug of 6-azauridine (B1663090), it exhibits potential as an antineoplastic and antiviral agent. The strategic benzoylation of the ribose moiety significantly enhances its lipophilicity, thereby improving its potential for cellular uptake and metabolic activation. This guide provides a comprehensive overview of the chemical properties and stability of this compound, presenting key data in a structured format to aid researchers and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

PropertyValue
Molecular Formula C₂₉H₂₃N₃O₉
Molecular Weight 569.51 g/mol
Appearance White to off-white solid
Melting Point Not explicitly available in cited literature. The related compound, 6-azauridine 2',3',5'-triacetate, has a melting point of 99-101°C[1].
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The benzoyl groups increase its solubility in organic solvents.
CAS Number Not explicitly available in the searched literature for this specific compound. The CAS number for the parent compound, 6-Azauridine, is 54-25-1.
Spectral Data
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of benzoylated nucleosides are characterized by signals corresponding to the protons and carbons of the 6-azauracil (B101635) base, the ribose sugar, and the benzoyl protecting groups. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the benzoyl ester groups, the C=O stretching of the azauracil ring, N-H stretching, and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight.

Stability Profile

The stability of this compound is a critical factor in its development as a therapeutic agent, influencing its shelf-life, formulation, and in vivo behavior. The presence of three benzoyl ester linkages on the ribose moiety makes the molecule susceptible to hydrolysis.

Hydrolytic Stability

The ester linkages of this compound are prone to hydrolysis, particularly under basic or acidic conditions. A study on the analogous compound, 2',3',5'-triacetyl-6-azauridine, revealed that its hydrolysis is pH-dependent and proceeds through di- and mono-acetylated intermediates to ultimately yield 6-azauridine. A similar degradation pathway can be anticipated for the tribenzoyl derivative.

The general mechanism for the hydrolysis of the benzoyl groups is the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the release of benzoic acid and the corresponding hydroxyl group on the ribose.

Hydrolysis_Pathway This compound This compound Di-O-benzoyl-6-azauridine intermediates Di-O-benzoyl-6-azauridine intermediates This compound->Di-O-benzoyl-6-azauridine intermediates + H₂O / OH⁻ Mono-O-benzoyl-6-azauridine intermediates Mono-O-benzoyl-6-azauridine intermediates Di-O-benzoyl-6-azauridine intermediates->Mono-O-benzoyl-6-azauridine intermediates + H₂O / OH⁻ 6-Azauridine 6-Azauridine Mono-O-benzoyl-6-azauridine intermediates->6-Azauridine + H₂O / OH⁻

Thermal Stability

Information regarding the specific thermal stability of this compound is not extensively documented. However, energetic materials containing trinitro groups, which are structurally different but also contain multiple functional groups, have been studied for their thermal decomposition, which often occurs at elevated temperatures. For benzoylated nucleosides, thermal degradation would likely involve the decomposition of the benzoyl groups and the heterocyclic base.

Photostability

The photostability of benzoylated nucleosides can be a concern, as the aromatic benzoyl groups can absorb UV light, potentially leading to photochemical reactions and degradation. Specific photostability studies on this compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its reproducible preparation and characterization. While a specific, detailed protocol for this exact molecule is not available, a general procedure based on the synthesis of similar benzoylated nucleosides can be outlined.

Synthesis of this compound

The synthesis of this compound typically involves the benzoylation of 6-azauridine.

Materials:

  • 6-Azauridine

  • Benzoyl chloride

  • Anhydrous pyridine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 6-azauridine in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification & Analysis Dissolve 6-Azauridine in Pyridine Dissolve 6-Azauridine in Pyridine Cool to 0°C Cool to 0°C Dissolve 6-Azauridine in Pyridine->Cool to 0°C Add Benzoyl Chloride Add Benzoyl Chloride Cool to 0°C->Add Benzoyl Chloride Stir at Room Temperature Stir at Room Temperature Add Benzoyl Chloride->Stir at Room Temperature Quench with NaHCO₃ Quench with NaHCO₃ Stir at Room Temperature->Quench with NaHCO₃ Extract with CH₂Cl₂ Extract with CH₂Cl₂ Quench with NaHCO₃->Extract with CH₂Cl₂ Wash and Dry Wash and Dry Extract with CH₂Cl₂->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Column Chromatography->Characterization (NMR, IR, MS)

Analytical Methodology

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound and to monitor its stability. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution would be a suitable starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

Conclusion

This compound is a promising nucleoside analog with potential therapeutic applications. Its chemical properties are largely dictated by the benzoylated ribose moiety, which enhances its lipophilicity but also introduces hydrolytic instability. This technical guide has summarized the available information on its chemical properties and stability, providing a foundation for further research and development. Future studies should focus on obtaining more precise quantitative data for its physical and spectral properties, as well as conducting detailed stability studies under various conditions to fully characterize this compound for potential pharmaceutical use.

References

In Silico Modeling of 2',3',5'-Tri-O-benzoyl-6-azauridine Target Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of 2',3',5'-Tri-O-benzoyl-6-azauridine with its biological target. As a prodrug, this compound is intracellularly metabolized to its active form, 6-azauridine (B1663090) 5'-monophosphate. This active metabolite is a potent inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This guide will detail the structure and function of the target enzyme, present quantitative data on known inhibitors, provide step-by-step experimental protocols for in silico modeling, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a synthetic derivative of the nucleoside analog 6-azauridine. The benzoyl groups enhance its lipophilicity, thereby improving its cellular uptake. Once inside the cell, these groups are cleaved by esterases to release 6-azauridine, which is then phosphorylated to 6-azauridine 5'-monophosphate.

The primary molecular target of 6-azauridine 5'-monophosphate is orotidine 5'-monophosphate decarboxylase (OMPDC) . In humans, OMPDC is the C-terminal catalytic domain of a bifunctional enzyme known as Uridine (B1682114) Monophosphate Synthase (UMPS) . UMPS catalyzes the final two steps of de novo pyrimidine biosynthesis. The inhibition of OMPDC leads to a depletion of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This disruption of nucleic acid synthesis underlies the compound's therapeutic effects, including its historical use as an antineoplastic and antiviral agent.[1]

Target Structure and Function

Human UMPS is a homodimer, with each protomer containing two distinct catalytic domains: an N-terminal orotate (B1227488) phosphoribosyltransferase (OPRT) domain and a C-terminal OMPDC domain. The OMPDC domain is responsible for the decarboxylation of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP).

Several crystal structures of the human OMPDC domain have been resolved and are available in the Protein Data Bank (PDB). These structures provide the atomic-level detail necessary for in silico modeling studies.

Table 1: Representative PDB Structures of Human OMPDC

PDB IDDescriptionResolution (Å)
2QCEHuman OMPD in complex with UMP1.90
2QCHHuman OMPD in complex with the inhibitor 6-hydroxyuridine-5'-phosphate1.90
1X1ZMethanobacterium thermoautotrophicum OMPDC in complex with BMP1.45

Quantitative Inhibition Data

Table 2: Inhibitory Constants of Selected OMPDC Inhibitors

InhibitorTarget EnzymeKi (M)
1-(5'-phospho-β-D-ribofuranosyl)barbituric acid (BMP)Orotidine-5'-phosphate decarboxylase9 x 10-12[2]
6-azauridine 5'-monophosphateOrotidine-5'-phosphate decarboxylaseCompetitive inhibitor[3]

Experimental Protocols for In Silico Modeling

This section provides detailed protocols for the key in silico experiments used to model the interaction between 6-azauridine 5'-monophosphate and the human OMPDC domain.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of the human OMPDC domain from the PDB (e.g., PDB ID: 2QCE).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site based on the location of the co-crystallized ligand or using a pocket detection algorithm.

  • Ligand Preparation:

    • Obtain the 3D structure of 6-azauridine 5'-monophosphate (can be generated using chemical drawing software like MarvinSketch or downloaded from a database like PubChem).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • Define the search space (grid box) to encompass the active site of OMPDC.

    • Run the docking algorithm to generate a series of binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme's active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the 6-azauridine 5'-monophosphate-OMPDC complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for the protein and ligand (e.g., AMBER, CHARMM).

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the stability of the complex and significant conformational changes.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

Visualization of Pathways and Workflows

De Novo Pyrimidine Biosynthesis Pathway and Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of UMPS and the inhibitory action of 6-azauridine 5'-monophosphate.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl_phosphate Carbamoyl phosphate Orotate Orotate Carbamoyl_phosphate->Orotate CAD Aspartate Aspartate Aspartate->Orotate OMP Orotidine 5'-monophosphate Orotate->OMP UMPS (OPRT domain) PRPP PRPP PRPP->OMP UMP Uridine Monophosphate OMP->UMP UMPS (OMPDC domain) OMP_UMP_edge UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA Azauridine_prodrug This compound Azauridine 6-azauridine Azauridine_prodrug->Azauridine Esterases Azauridine_MP 6-azauridine 5'-monophosphate Azauridine->Azauridine_MP Uridine-cytidine kinase UMPS (OMPDC domain) UMPS (OMPDC domain) Azauridine_MP->UMPS (OMPDC domain) Inhibition Downstream_Signaling cluster_0 Pyrimidine Depletion cluster_1 Cellular Responses Pyrimidine_depletion Pyrimidine Nucleotide Depletion Replication_stress Replication Stress Pyrimidine_depletion->Replication_stress rRNA_synthesis_inhibition Inhibition of rRNA Synthesis Pyrimidine_depletion->rRNA_synthesis_inhibition p53_stabilization p53 Stabilization and Activation Replication_stress->p53_stabilization Nucleolar_stress Nucleolar Stress Nucleolar_stress->p53_stabilization rRNA_synthesis_inhibition->Nucleolar_stress Cell_cycle_arrest Cell Cycle Arrest p53_stabilization->Cell_cycle_arrest Apoptosis Apoptosis p53_stabilization->Apoptosis In_Silico_Workflow cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis cluster_3 Outcome Receptor_prep Receptor Preparation (Human OMPDC) Docking Molecular Docking Receptor_prep->Docking Ligand_prep Ligand Preparation (6-azauridine 5'-MP) Ligand_prep->Docking MD_simulation Molecular Dynamics Simulation Docking->MD_simulation Select Best Pose Pose_analysis Binding Pose Analysis Docking->Pose_analysis Trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_simulation->Trajectory_analysis Interaction_model Predictive Model of Target Interaction Pose_analysis->Interaction_model Binding_energy Binding Free Energy Calculation Trajectory_analysis->Binding_energy Binding_energy->Interaction_model

References

An In-Depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine, a benzoylated prodrug of the antiviral and antineoplastic agent 6-azauridine (B1663090). This document details the mechanism of action of the parent compound, outlines a probable synthetic pathway, and presents relevant physicochemical data. The guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and potential applications of nucleoside analogs.

Introduction: The Discovery and Significance of 6-Azauridine and its Analogs

6-Azauridine is a synthetic nucleoside analog that has been a subject of scientific interest for its potent antiviral and antitumor properties.[1][2] Its mechanism of action primarily involves the inhibition of de novo pyrimidine (B1678525) biosynthesis, a crucial pathway for the proliferation of cancer cells and the replication of certain viruses.[1] By acting as an antimetabolite, 6-azauridine disrupts the synthesis of essential nucleic acids, thereby impeding cell growth and viral propagation.[1][3]

The clinical utility of 6-azauridine, however, can be limited by factors such as its polarity, which affects its absorption and distribution. To overcome these limitations, researchers have explored the synthesis of lipophilic prodrugs. One such strategy is the acylation of the hydroxyl groups on the ribose moiety. This compound is a prodrug of 6-azauridine where the hydroxyl groups are masked with benzoyl esters. This modification increases the lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile. While the precise initial discovery of the tribenzoyl derivative is not extensively documented in readily available literature, its development follows the logical progression of prodrug design for nucleoside analogs.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The biological activity of this compound is contingent upon its intracellular conversion to the active form, 6-azauridine, and its subsequent phosphorylation to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). 6-azaUMP is a potent inhibitor of the enzyme orotidine-5'-phosphate (OMP) decarboxylase. This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a key precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.

The inhibition of OMP decarboxylase leads to a depletion of the intracellular pool of pyrimidine nucleotides, which in turn halts nucleic acid synthesis and, consequently, cell division and viral replication.

Below is a diagram illustrating the proposed mechanism of action:

Mechanism_of_Action 2_3_5_Tri_O_benzoyl_6_azauridine This compound (Prodrug) 6_Azauridine 6-Azauridine 2_3_5_Tri_O_benzoyl_6_azauridine->6_Azauridine Intracellular Esterases 6_azaUMP 6-Azauridine-5'-monophosphate (6-azaUMP) 6_Azauridine->6_azaUMP Uridine-Cytidine Kinase OMP_Decarboxylase Orotidine-5'-phosphate Decarboxylase 6_azaUMP->OMP_Decarboxylase Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis OMP_Decarboxylase->Pyrimidine_Synthesis Catalyzes final step of Nucleic_Acid_Synthesis RNA and DNA Synthesis Inhibition Pyrimidine_Synthesis->Nucleic_Acid_Synthesis Leads to

Caption: Proposed mechanism of action of this compound.

Synthesis of this compound

Experimental Protocol: Direct Benzoylation of 6-Azauridine

This protocol is a generalized procedure based on standard acylation methods for nucleosides. Researchers should optimize the reaction conditions for their specific laboratory settings.

Materials:

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azauridine (1 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (at least 3 equivalents, a slight excess is often used) to the cooled solution dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis:

Synthesis_Workflow Start 6-Azauridine Reaction Direct Benzoylation Start->Reaction Reagents Benzoyl Chloride, Anhydrous Pyridine Reagents->Reaction Workup Quenching, Extraction, Drying, Concentration Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

While a comprehensive, experimentally-derived dataset for this compound is not available in the public domain from the conducted searches, the following table summarizes the expected and known properties of the parent compound and the target molecule. Researchers who successfully synthesize this compound are encouraged to perform full spectroscopic characterization.

Property6-AzauridineThis compound (Predicted/Expected)
Molecular Formula C₈H₁₁N₃O₆C₂₉H₂₃N₃O₉
Molecular Weight 245.19 g/mol 557.51 g/mol
Appearance White crystalline powderWhite to off-white solid
Solubility Soluble in waterSoluble in organic solvents (DCM, Chloroform, Ethyl Acetate), insoluble in water
¹H NMR Characteristic ribose and triazine protonsComplex aromatic region (benzoyl groups), downfield shifted ribose protons
¹³C NMR Signals for ribose and triazine carbonsAdditional signals for benzoyl carbonyls and aromatic carbons
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 246.07Expected [M+H]⁺ at m/z 558.15

Conclusion and Future Perspectives

This compound represents a classic prodrug approach to enhance the therapeutic potential of the active nucleoside analog, 6-azauridine. The benzoylation significantly increases its lipophilicity, which may lead to improved oral bioavailability and cellular uptake. The synthesis, achievable through direct acylation, is a standard procedure in medicinal chemistry.

Future research in this area could focus on a number of key aspects:

  • Detailed Pharmacokinetic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various preclinical models.

  • Comparative Efficacy Studies: Direct comparison of the in vitro and in vivo antiviral and antitumor efficacy of the benzoylated prodrug against the parent 6-azauridine.

  • Exploration of Alternative Acyl Groups: Investigation of other ester prodrugs to fine-tune the pharmacokinetic and pharmacodynamic properties.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided synthetic strategy and mechanistic insights are intended to facilitate further investigation into this and other related nucleoside prodrugs.

References

The Strategic Role of 2',3',5'-Tri-O-benzoyl-6-azauridine in Antiviral Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antiviral drug development is in constant pursuit of potent and selective therapeutic agents. Nucleoside analogs, in particular, have emerged as a cornerstone of antiviral chemotherapy. Within this class, 6-azauridine (B1663090) has demonstrated broad-spectrum activity against a range of DNA and RNA viruses. However, its direct application is often hampered by suboptimal pharmacokinetic properties. This technical guide delves into the critical role of 2',3',5'-Tri-O-benzoyl-6-azauridine as a key intermediate in the synthesis of 6-azauridine and its prodrugs, a strategy designed to overcome these limitations. We will explore the synthetic pathways, deprotection methodologies, and the underlying chemical principles that make this benzoylated compound an invaluable tool in the development of effective antiviral therapies.

Introduction: The Promise of 6-Azauridine and the Need for Prodrug Strategies

6-Azauridine is a pyrimidine (B1678525) nucleoside analog that exhibits significant antiviral and antineoplastic properties.[1] Its mechanism of action involves the inhibition of de novo pyrimidine biosynthesis, a crucial pathway for viral replication.[2] By acting as an antimetabolite, 6-azauridine disrupts the synthesis of viral nucleic acids, thereby halting viral proliferation.[2] The antiviral efficacy of 6-azauridine has been documented against various viruses, including coronaviruses and flaviviruses.

Despite its therapeutic potential, the clinical utility of 6-azauridine can be limited by factors such as poor membrane permeability and rapid metabolic degradation. To address these challenges, a common and effective strategy in medicinal chemistry is the use of prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug form in vivo. For nucleoside analogs like 6-azauridine, this often involves the masking of polar hydroxyl groups with lipophilic protecting groups, such as benzoyl esters. This modification enhances the molecule's ability to cross cell membranes, leading to improved bioavailability.

This compound serves as a quintessential example of this prodrug approach. The three benzoyl groups at the 2', 3', and 5' positions of the ribose sugar dramatically increase the lipophilicity of the molecule compared to the parent 6-azauridine. This enhanced lipophilicity facilitates passive diffusion across cellular membranes. Once inside the cell, the benzoyl ester groups are cleaved by intracellular esterases, releasing the active antiviral agent, 6-azauridine.

Synthesis of this compound: A Protected Intermediate

The synthesis of this compound is a critical step in the production of 6-azauridine-based antiviral agents. The most common and efficient method for its synthesis is the Vorbrüggen glycosylation.[3] This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.

Key Synthetic Method: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation provides a stereoselective method for the formation of the β-anomer of the nucleoside, which is typically the biologically active form. The general steps involved are:

  • Silylation of the Heterocycle: The 6-azauracil (B101635) base is first silylated to increase its solubility and nucleophilicity. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalyst like ammonium (B1175870) sulfate.

  • Activation of the Protected Sugar: A fully protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the sugar donor. This sugar is activated by a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).

  • Coupling Reaction: The silylated 6-azauracil is then added to the activated sugar, leading to the formation of the N-glycosidic bond and yielding this compound.

Vorbruggen_Glycosylation cluster_reactants Reactants cluster_conditions Reaction Conditions Silylated_6_Azauracil Silylated 6-Azauracil Coupling Vorbrüggen Glycosylation Silylated_6_Azauracil->Coupling Protected_Sugar 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Protected_Sugar->Coupling Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Coupling Catalyst Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Coupling Medium Product This compound Coupling->Product

Caption: Vorbrüggen Glycosylation Workflow.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the principles of the Vorbrüggen glycosylation:

Materials:

  • 6-Azauracil

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (B52724)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A suspension of 6-azauracil in anhydrous acetonitrile is treated with BSA, and the mixture is heated at reflux until a clear solution is obtained, indicating the formation of the silylated base.

  • The solution is cooled to room temperature, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added.

  • The reaction mixture is cooled to 0°C, and TMSOTf is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Quantitative Data and Characterization

While specific yield data for the synthesis of this compound can vary depending on the exact reaction conditions and scale, yields for Vorbrüggen glycosylations are typically in the range of 60-80%. The final product would be characterized by standard analytical techniques.

ParameterExpected Value/Observation
Yield 60-80%
Appearance White to off-white solid
¹H NMR Signals corresponding to the benzoyl and ribose protons
¹³C NMR Signals corresponding to the benzoyl and ribose carbons
Mass Spec. Molecular ion peak corresponding to C₂₆H₂₁N₃O₉

Deprotection: Release of the Active Antiviral Agent

The crucial final step in the synthesis of 6-azauridine from its benzoylated intermediate is the removal of the benzoyl protecting groups. This deprotection step is typically achieved by hydrolysis under basic conditions.

Mechanism of Deprotection

The ester linkages of the benzoyl groups are susceptible to nucleophilic attack by a base, such as methoxide (B1231860) ions generated from sodium methoxide in methanol (B129727). The reaction proceeds via a standard ester hydrolysis mechanism to yield 6-azauridine and methyl benzoate (B1203000) as a byproduct.

Deprotection_Workflow Intermediate This compound Hydrolysis Base-catalyzed Hydrolysis Intermediate->Hydrolysis Reagent Base (e.g., NaOMe in MeOH) Reagent->Hydrolysis Product 6-Azauridine Hydrolysis->Product Byproduct Methyl Benzoate Hydrolysis->Byproduct

Caption: Deprotection of the Intermediate.

Experimental Protocol: Conversion to 6-Azauridine

The following protocol outlines a general procedure for the deprotection of this compound:

Materials:

  • This compound

  • Anhydrous methanol

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Dowex-50 (H⁺ form) resin

  • Ammonia (B1221849) solution

Procedure:

  • This compound is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide solution is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC.

  • Once the deprotection is complete, the reaction mixture is neutralized by the addition of Dowex-50 (H⁺ form) resin.

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is then treated with a solution of ammonia in methanol to ensure complete removal of any remaining byproducts.

  • The solvent is evaporated, and the crude 6-azauridine is purified by recrystallization.

Application in Antiviral Drug Synthesis: The Prodrug Advantage

The primary application of this compound in antiviral drug synthesis is to serve as a more bioavailable precursor to 6-azauridine. This prodrug strategy is particularly relevant for improving the oral absorption and cellular uptake of the active drug.

Biological Activation Pathway

The journey of the prodrug from administration to its antiviral action involves a series of steps:

Biological_Activation Administration Oral Administration of This compound Absorption Absorption from GI Tract (Enhanced Lipophilicity) Administration->Absorption Cellular_Uptake Passive Diffusion into Target Cells Absorption->Cellular_Uptake Deprotection Intracellular Hydrolysis by Esterases Cellular_Uptake->Deprotection Active_Drug 6-Azauridine Deprotection->Active_Drug Phosphorylation Phosphorylation by Cellular Kinases Active_Drug->Phosphorylation Active_Metabolite 6-Azauridine Monophosphate Phosphorylation->Active_Metabolite Inhibition Inhibition of Pyrimidine Biosynthesis Active_Metabolite->Inhibition Antiviral_Effect Inhibition of Viral Replication Inhibition->Antiviral_Effect

Caption: Biological Activation Pathway.

Once inside the target cell, the benzoyl groups are enzymatically cleaved, releasing 6-azauridine. The free nucleoside is then phosphorylated by cellular kinases to its active monophosphate form, which is the actual inhibitor of the orotidylate decarboxylase enzyme in the pyrimidine biosynthetic pathway.

Conclusion

This compound represents a strategically important intermediate in the synthesis of antiviral agents based on the 6-azauridine scaffold. Its use as a prodrug effectively addresses the pharmacokinetic limitations of the parent compound, thereby enhancing its therapeutic potential. The synthetic and deprotection methodologies, primarily centered around the Vorbrüggen glycosylation and base-catalyzed hydrolysis, are well-established and scalable processes. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the critical role of this benzoylated intermediate in the ongoing efforts to develop novel and effective antiviral therapies. Further research into other prodrug modifications of 6-azauridine could lead to even more potent and selective antiviral agents in the future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine from D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine, a pyrimidine (B1678525) nucleoside analog of interest in pharmaceutical research. The synthesis commences with the readily available starting material, D-ribose, and proceeds through a two-stage process. The first stage involves the preparation of the key intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, through a three-step sequence of methylation, benzoylation, and acetylation. The second stage is the crucial N-glycosylation of 6-azauracil (B101635) with the protected ribose derivative using a Vorbrüggen-type reaction to yield the final product. Detailed experimental procedures, quantitative data, and visual diagrams of the workflow and chemical transformations are provided to ensure reproducibility and clarity for researchers in organic chemistry and drug development.

Introduction

6-Azauridine and its analogs are a class of compounds with significant biological activity, including antitumor and antiviral properties. The synthesis of these nucleoside analogs is a key area of research in medicinal chemistry. The protocol outlined herein describes a reliable method for the preparation of this compound, a protected form of 6-azauridine, starting from the inexpensive and simple sugar, D-ribose. The benzoyl protecting groups are widely used in nucleoside chemistry to enhance solubility in organic solvents and to direct the stereochemistry of the glycosidic bond formation. This protected derivative can serve as a versatile intermediate for further chemical modifications or for deprotection to yield 6-azauridine.

Synthesis Pathway Overview

The synthesis of this compound from D-ribose can be logically divided into two primary stages:

  • Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: This stage focuses on the protection of the hydroxyl groups of D-ribose and the activation of the anomeric carbon for the subsequent glycosylation reaction.

  • N-Glycosylation of 6-Azauracil: This stage involves the formation of the critical N-glycosidic bond between the protected ribose sugar and the 6-azauracil base.

Experimental Protocols

Stage 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This intermediate is synthesized from D-ribose in three steps: glycosylation, benzoylation, and acetylation.[1]

Step 1: Methyl Glycosylation of D-ribose

  • Objective: To convert D-ribose into its methyl ribofuranoside.

  • Procedure:

    • Dissolve 5.0 g (0.033 mol) of D-ribose in 20 mL of a methanol (B129727) solution containing hydrochloric acid.

    • Stir the solution at 20°C for 3 hours.

    • Neutralize the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude methyl ribofuranoside.

Step 2: Benzoylation

  • Objective: To protect the hydroxyl groups at the 2, 3, and 5 positions of the ribose moiety.

  • Procedure:

    • Dissolve the crude methyl ribofuranoside in 50 mL of pyridine.

    • Add 15 mL (0.129 mol) of benzoyl chloride to the solution.

    • Stir the mixture at 10°C for 15 hours.

    • Work up the reaction mixture to isolate the benzoylated product.

Step 3: Acetylation

  • Objective: To introduce an acetyl group at the anomeric position, which acts as a good leaving group in the subsequent glycosylation step.

  • Procedure:

    • Dissolve the product from the previous step in a mixture of 40 mL of glacial acetic acid and 5 mL (0.083 mol) of acetic anhydride.

    • Carefully add 3 mL of sulfuric acid.

    • Stir the solution at 10°C for 15 hours.

    • Purify the product to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Stage 2: Synthesis of this compound

This stage employs a Vorbrüggen-type glycosylation reaction.[2][3]

Step 4: N-Glycosylation

  • Objective: To form the N-glycosidic bond between the protected ribose and 6-azauracil.

  • Procedure:

    • Suspend 6-azauracil in anhydrous acetonitrile.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), and heat to reflux to obtain a clear solution of silylated 6-azauracil.

    • Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

    • Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), and stir the reaction mixture at room temperature for 1 hour.[2][3]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the key intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1]

ParameterValue
Starting MaterialD-ribose
Final Product of Stage 11-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Overall Yield66.9% - 68.7%
Purity (HPLC)98.3% - 98.5%
Melting Point130 - 132 °C
Specific Optical Rotation+43.0° to +43.5° (c=1, chloroform)

Note: Yields for the final N-glycosylation step can vary depending on the specific reaction conditions and purification methods employed.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from D-ribose.

Synthesis_Workflow D_ribose D-ribose Methylation Step 1: Methyl Glycosylation D_ribose->Methylation Benzoylation Step 2: Benzoylation Methylation->Benzoylation Acetylation Step 3: Acetylation Benzoylation->Acetylation Intermediate 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Acetylation->Intermediate Glycosylation Step 4: N-Glycosylation (Vorbrüggen Reaction) Intermediate->Glycosylation Silylation 6-Azauracil Silylation Silylation->Glycosylation Azauracil 6-Azauracil Azauracil->Silylation Purification Purification Glycosylation->Purification Final_Product 2',3',5'-Tri-O-benzoyl- 6-azauridine Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Chemical Transformation Pathway

This diagram illustrates the key chemical transformations in the synthesis protocol.

Chemical_Transformations cluster_stage1 Stage 1: Protected Ribose Synthesis cluster_stage2 Stage 2: Glycosylation D_ribose D-ribose Methyl_riboside Methyl Ribofuranoside D_ribose->Methyl_riboside HCl/MeOH Benzoylated_riboside Methyl 2,3,5-Tri-O-benzoyl- β-D-ribofuranoside Methyl_riboside->Benzoylated_riboside Benzoyl Chloride, Pyridine Protected_ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Benzoylated_riboside->Protected_ribose Acetic Anhydride, H₂SO₄ Final_Product This compound Azauracil 6-Azauracil Silylated_azauracil Silylated 6-Azauracil Azauracil->Silylated_azauracil HMDS, TMSCl Silylated_azauracil->Final_Product SnCl₄, Acetonitrile

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols: Glycosylation of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine, a key intermediate in the development of various therapeutic agents. The primary method for this transformation is the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction. This process involves the coupling of a silylated 6-azauracil (B101635) with a protected ribose derivative, typically in the presence of a Lewis acid catalyst.

Introduction

6-Azauridine and its derivatives are a class of compounds with significant biological activity, including antiviral and antitumor properties. The synthesis of these nucleoside analogs is a critical step in drug discovery and development. The glycosylation reaction, which forms the crucial N-glycosidic bond between the 6-azauracil base and the ribose sugar, is a pivotal transformation. This compound is a protected form of 6-azauridine, and understanding its synthesis is essential for the efficient production of related active pharmaceutical ingredients.

The Vorbrüggen glycosylation is the most widely employed method for this synthesis due to its generally high yields and stereoselectivity, favoring the formation of the desired β-anomer.[1][2] The reaction typically proceeds in two main stages: the silylation of the 6-azauracil base to enhance its nucleophilicity and solubility in organic solvents, followed by the Lewis acid-catalyzed coupling with a protected ribose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1]

Reaction Schematics & Workflow

The overall synthesis of this compound via the Vorbrüggen glycosylation can be visualized as a two-step process.

Vorbruggen_Workflow cluster_0 Step 1: Silylation of 6-Azauracil cluster_1 Step 2: Glycosylation Azauracil 6-Azauracil Silylated_Azauracil Persilylated 6-Azauracil Azauracil->Silylated_Azauracil Catalyst (e.g., (NH₄)₂SO₄) Reflux Silylating_Agent Silylating Agent (e.g., HMDS, TMSCl) Protected_Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Silylated_Azauracil->Protected_Ribose Coupling Target_Molecule This compound Protected_Ribose->Target_Molecule Solvent (e.g., ACN, DCE) Heat Lewis_Acid Lewis Acid (e.g., TMSOTf, SnCl₄)

Figure 1: General workflow for the synthesis of this compound.

Quantitative Data on Reaction Conditions

The efficiency of the Vorbrüggen glycosylation is highly dependent on the choice of Lewis acid, solvent, temperature, and reaction time. The following tables summarize various reported conditions for the synthesis of nucleosides, providing a comparative overview to aid in reaction optimization.

Table 1: Comparison of Lewis Acids in Vorbrüggen Glycosylation

EntryLewis Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1TMSOTfAcetonitrile (B52724)7024High (Specific yield not reported for 6-azauridine)[3]
2SnCl₄1,2-Dichloroethane (B1671644)Reflux495 (for a similar pyrimidine)[2]
3BF₃·OEt₂AcetonitrileRoom Temp.-Moderate (Used in similar glycosylations)[2]
4No Catalyst (using glycosyl chloride)1,2-Dichloroethane83495 (for thymidine)[2]

Table 2: Silylation and Glycosylation of Various Nucleobases (Illustrative)

NucleobaseSilylating AgentGlycosylation ConditionsProduct Yield (%)Reference
ThymineHMDS, (NH₄)₂SO₄1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, SnCl₄, DCE, reflux95[2]
6-ChloropurineHMDS1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, TMSOTf, ball milling78[1]
N⁶-BenzoyladenineHMDS1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, TMSOTf, ball millingQuantitative[1]

Experimental Protocols

Protocol 1: Silylation of 6-Azauracil

This protocol describes the preparation of persilylated 6-azauracil, a necessary intermediate for the subsequent glycosylation reaction.

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 6-azauracil (1.0 eq).

  • Add anhydrous 1,2-dichloroethane or acetonitrile as the solvent.

  • Add hexamethyldisilazane (HMDS, approx. 3.0 eq).

  • Add a catalytic amount of trimethylchlorosilane (TMSCl) or ammonium sulfate.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the solution becomes clear, indicating the formation of the soluble silylated derivative.

  • The resulting solution of persilylated 6-azauracil is typically used directly in the next step without isolation.

Protocol 2: Vorbrüggen Glycosylation

This protocol details the coupling of silylated 6-azauracil with the protected ribose to yield this compound.

Materials:

  • Solution of persilylated 6-azauracil (from Protocol 1)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 - 1.2 eq)

  • Lewis Acid (e.g., TMSOTf or SnCl₄, 1.2 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Cool the solution of persilylated 6-azauracil from Protocol 1 to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the same anhydrous solvent.

  • Add the solution of the protected ribose to the solution of silylated 6-azauracil.

  • Slowly add the Lewis acid (e.g., TMSOTf or SnCl₄) to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux (typically 70-85 °C, depending on the solvent).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Mechanism

The Vorbrüggen glycosylation proceeds through a well-established mechanism.

Vorbruggen_Mechanism Reactant_Sugar 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose + Lewis Acid Intermediate_Cation {Acyl-oxonium Ion Intermediate | (Stabilized by C2-Benzoyl group)} Reactant_Sugar->Intermediate_Cation Activation Product {this compound | (β-anomer)} Intermediate_Cation->Product Formation of N-glycosidic bond Silylated_Base {Persilylated 6-Azauracil | (Nucleophile)} Silylated_Base->Intermediate_Cation Nucleophilic Attack (from β-face)

Figure 2: Simplified mechanism of the Vorbrüggen glycosylation.

The Lewis acid activates the protected ribose by coordinating to the anomeric acetyl group, facilitating its departure and the formation of an acyl-oxonium ion intermediate. The neighboring benzoyl group at the C2 position participates in stabilizing this cation, which also blocks the α-face of the ribose ring. Consequently, the silylated 6-azauracil, acting as the nucleophile, attacks the anomeric carbon from the less sterically hindered β-face, leading to the stereoselective formation of the β-anomer of the desired product.

References

Application Notes and Protocols for Cell Culture Delivery of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the delivery of 2',3',5'-Tri-O-benzoyl-6-azauridine to in vitro cell cultures. This document outlines the mechanism of action, preparation of the compound, and detailed experimental procedures for assessing its cytotoxic effects.

Introduction

This compound is a purine (B94841) nucleoside analog with potential as an antitumor agent.[1] It is presumed to function as a prodrug, whereby the benzoyl groups are cleaved by intracellular esterases, releasing the active metabolite, 6-azauridine (B1663090). The active form inhibits de novo pyrimidine (B1678525) biosynthesis, a crucial pathway for DNA and RNA synthesis, leading to the induction of apoptosis in rapidly dividing cancer cells. Due to its hydrophobic nature, careful preparation and delivery methods are essential for accurate and reproducible in vitro studies.

I. Compound Information and Mechanism of Action

Chemical Properties:

PropertyValue
Molecular Formula C₂₉H₂₁N₃O₈
Molecular Weight 555.5 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO; poorly soluble in aqueous solutions

Mechanism of Action:

This compound is designed as a more lipophilic prodrug of 6-azauridine to enhance its cellular uptake. Once inside the cell, it is believed to undergo the following transformation:

Mechanism_of_Action This compound This compound 6-azauridine 6-azauridine This compound->6-azauridine Intracellular Esterases 6-azauridine-5'-monophosphate 6-azauridine-5'-monophosphate 6-azauridine->6-azauridine-5'-monophosphate Uridine-Cytidine Kinase Inhibition of\nOrotidine-5'-phosphate\nDecarboxylase Inhibition of Orotidine-5'-phosphate Decarboxylase 6-azauridine-5'-monophosphate->Inhibition of\nOrotidine-5'-phosphate\nDecarboxylase Inhibition of\nde novo Pyrimidine\nBiosynthesis Inhibition of de novo Pyrimidine Biosynthesis Inhibition of\nOrotidine-5'-phosphate\nDecarboxylase->Inhibition of\nde novo Pyrimidine\nBiosynthesis Inhibition of\nDNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Inhibition of\nde novo Pyrimidine\nBiosynthesis->Inhibition of\nDNA/RNA Synthesis Induction of\nApoptosis Induction of Apoptosis Inhibition of\nDNA/RNA Synthesis->Induction of\nApoptosis

Caption: Proposed mechanism of action of this compound.

II. Preparation of Stock Solutions

Due to its hydrophobic nature, this compound requires solubilization in an organic solvent before being added to aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Materials:

  • This compound

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous/sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

III. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Prepare_Dilutions Prepare serial dilutions of compound Incubation_24h->Prepare_Dilutions Add_Compound Add compound to wells Prepare_Dilutions->Add_Compound Incubation_48_72h Incubate for 48-72h Add_Compound->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Remove_Medium Remove medium Incubation_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan (B1609692) Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

IV. Representative Data

The following table provides a hypothetical example of cytotoxicity data for this compound against various cancer cell lines. Note: These are not actual experimental values and should be determined empirically.

Cell LineIC₅₀ (µM) after 72h
HeLa (Cervical Cancer) 15.2
MCF-7 (Breast Cancer) 25.8
A549 (Lung Cancer) 18.5
HCT116 (Colon Cancer) 12.1

V. Troubleshooting

IssuePossible CauseSolution
Compound precipitates in culture medium - Stock solution is too concentrated.- Final DMSO concentration is too high.- Prepare a less concentrated stock solution.- Ensure the final DMSO concentration is ≤ 0.5%.- Warm the medium slightly before adding the compound.
High variability in results - Inconsistent cell seeding.- Uneven compound distribution.- Ensure a single-cell suspension before seeding.- Mix the plate gently after adding the compound.
High background in controls - DMSO toxicity.- Test lower concentrations of DMSO to determine the optimal non-toxic concentration for your cell line.

For further information or technical support, please refer to the relevant product datasheets and scientific literature.

References

Application Note: HPLC Purification of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2',3',5'-Tri-O-benzoyl-6-azauridine, a key intermediate in the synthesis of various nucleoside-based therapeutic agents. The described protocol provides a reliable and scalable method to achieve high purity of the target compound, suitable for subsequent chemical modifications and biological assays.

Introduction

This compound is a protected derivative of 6-azauridine, a synthetic pyrimidine (B1678525) nucleoside analog with known antiviral and anticancer properties. The benzoyl protecting groups enhance the lipophilicity of the molecule, facilitating its solubility in organic solvents and enabling specific chemical transformations. Efficient purification of this intermediate is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API). This document outlines a preparative RP-HPLC method developed for the efficient isolation of this compound from a crude synthetic mixture.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude sample, followed by analytical method development to determine optimal separation conditions. The method is then scaled up for preparative purification, and the collected fractions are analyzed to confirm purity before the final solvent evaporation step.

HPLC_Workflow cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_prep_purification Preparative Purification cluster_post_purification Post-Purification dissolve Dissolve Crude Product in Acetonitrile (B52724)/Water analytical_hplc Analytical HPLC (C18, 250x4.6 mm) dissolve->analytical_hplc Inject optimize Optimize Gradient & Retention Time analytical_hplc->optimize prep_hplc Preparative HPLC (C18, 250x21.2 mm) optimize->prep_hplc Scale-up fraction_collection Fraction Collection (UV-Triggered) prep_hplc->fraction_collection purity_check Purity Analysis of Collected Fractions fraction_collection->purity_check evaporation Solvent Evaporation (Lyophilization) purity_check->evaporation Pool Pure Fractions final_product Pure 2',3',5'-Tri-O-benzoyl- 6-azauridine evaporation->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Detailed Protocols

Sample Preparation
  • Weigh the crude this compound solid.

  • Dissolve the crude material in a minimal volume of a mixture of acetonitrile and water (e.g., 80:20 v/v) to achieve a final concentration suitable for injection.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Analytical HPLC Method Development

This step is crucial for determining the optimal separation conditions before scaling up to a preparative scale.

Instrumentation and Conditions:

ParameterCondition
Instrument Standard Analytical HPLC System with UV Detector
Column C18 Reversed-Phase, 5 µm, 250 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Analytical Results:

The following table presents representative data from an analytical run. The retention time of the main product may vary depending on the specific HPLC system and column used.

CompoundRetention Time (min)Peak Area (%)
Impurity 1 (e.g., starting material)5.28.5
This compound 12.8 89.2
Impurity 2 (e.g., side product)15.12.3
Preparative HPLC Purification Protocol

Based on the optimized analytical method, the purification is scaled up to a preparative system.

Instrumentation and Conditions:

ParameterCondition
Instrument Preparative HPLC System with UV Detector and Fraction Collector
Column C18 Reversed-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% to 90% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Fraction Collection Triggered by UV absorbance threshold corresponding to the elution of the target peak.

Data Presentation: Purification Summary

ParameterValue
Crude Sample Loaded 500 mg
Column C18, 10 µm, 250 x 21.2 mm
Flow Rate 20 mL/min
Run Time 30 min
Isolated Yield 435 mg
Purity (by analytical HPLC) >99.5%
Recovery 87%
Post-Purification Analysis and Processing
  • Purity Analysis: Analyze an aliquot of the collected fractions corresponding to the main peak using the analytical HPLC method to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the acetonitrile and water, typically by rotary evaporation followed by lyophilization to obtain the purified this compound as a white solid.

Conclusion

The described RP-HPLC method provides an effective and reproducible means for the purification of this compound. This protocol can be adapted for different scales of purification, making it a valuable tool for researchers and professionals in drug development. The high purity of the final product achieved with this method is essential for its use in subsequent synthetic steps and biological evaluations.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 2',3',5'-Tri-O-benzoyl-6-azauridine, a benzoyl-protected derivative of the uridine (B1682114) analog 6-azauridine. The protocols outlined below describe standard colorimetric and fluorescence-based assays for determining cell viability and cytotoxicity. The primary methods covered are the MTT assay, which measures metabolic activity, and the Lactate (B86563) Dehydrogenase (LDH) assay, which quantifies cell membrane disruption.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
MCF-7 (Breast Cancer)MTTViability4815.891.2
LDHCytotoxicity4822.585.7
A549 (Lung Cancer)MTTViability4831.288.9
LDHCytotoxicity4845.182.3
HepG2 (Liver Cancer)MTTViability4811.495.6
LDHCytotoxicity4818.990.1

Experimental Protocols

MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[1] The concentration of this colored product is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (cells treated with the same concentration of DMSO without the compound).

  • Incubation:

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for an additional 4 hours under the same conditions.[1]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[1]

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[2] Increased LDH activity in the supernatant is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.[2]

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[2]

    • Medium Background Control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculation:

    • Subtract the medium background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate (24h) for Attachment seed_cells->incubate_24h add_compound Add Serial Dilutions of This compound incubate_24h->add_compound incubate_48h Incubate (e.g., 48h) add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ Values read_absorbance->calculate_ic50 Cytotoxicity_Assays cluster_effects Cellular Effects cluster_assays Detection Assays compound This compound cells Cancer Cell Lines compound->cells metabolic_inhibition Metabolic Inhibition cells->metabolic_inhibition leads to membrane_damage Membrane Damage cells->membrane_damage leads to mtt_assay MTT Assay (Measures Viability) metabolic_inhibition->mtt_assay detected by ldh_assay LDH Assay (Measures Cytotoxicity) membrane_damage->ldh_assay detected by

References

Application Note: Debenzoylation of 2',3',5'-Tri-O-benzoyl-6-azauridine to Yield 6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Azauridine (B1663090) is a synthetic pyrimidine (B1678525) nucleoside analog of uridine (B1682114) that functions as an antimetabolite.[1] It exhibits both broad-spectrum antiviral and antineoplastic activities by interfering with the de novo pyrimidine biosynthesis pathway.[1][2][3] After cellular uptake, 6-azauridine is phosphorylated to 6-azauridine 5'-monophosphate, which competitively inhibits orotidylic acid decarboxylase. This enzyme is critical for the synthesis of uridine monophosphate (UMP), an essential precursor for all cellular pyrimidines.[3][4] The resulting depletion of the pyrimidine nucleotide pool disrupts DNA and RNA synthesis, leading to its cytostatic effects.[1][5]

In the chemical synthesis of 6-azauridine and other nucleoside analogs, protecting groups are essential to prevent unwanted side reactions at the hydroxyl functions of the ribose sugar. Benzoyl groups are commonly used for this purpose due to their stability under various reaction conditions. The final step in the synthesis is the efficient and clean removal of these protecting groups to yield the active nucleoside. This document provides detailed protocols for the debenzoylation of 2',3',5'-Tri-O-benzoyl-6-azauridine to produce 6-azauridine using two standard methods: methanolic ammonia (B1221849) and catalytic sodium methoxide (B1231860) (Zemplén debenzoylation).

Principle of the Methods

The debenzoylation of this compound is a base-catalyzed hydrolysis or transesterification of the three benzoate (B1203000) ester linkages at the 2', 3', and 5' positions of the ribose moiety.

  • Methanolic Ammonia : Ammonia in methanol (B129727) acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester. This leads to the cleavage of the ester bond, releasing the free hydroxyl groups on the ribose and forming benzamide (B126) as a byproduct. The reaction is typically clean and proceeds under mild conditions at room temperature.

  • Sodium Methoxide (Zemplén Debenzoylation) : This method uses a catalytic amount of sodium methoxide in methanol. The methoxide ion is a strong nucleophile that initiates a transesterification reaction, converting the benzoate esters into methyl benzoate and liberating the hydroxyl groups. The reaction is fast, efficient, and generally quantitative. The catalytic cycle is maintained as methoxide is regenerated. The reaction is quenched by neutralization, often with a weak acidic resin, which is easily filtered off.

Experimental Protocols

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Methanol is flammable and toxic. Sodium methoxide is corrosive and reacts with moisture.

Protocol 1: Debenzoylation using Methanolic Ammonia

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Ammonium (B1175870) hydroxide (B78521) (28-30% NH₃ solution)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., Dichloromethane:Methanol, 9:1 v/v)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of aqueous ammonium hydroxide (e.g., a 1:1 mixture of methanol and concentrated ammonium hydroxide). The final concentration of ammonia can be adjusted but is typically around 7 M.

  • Seal the flask and stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by TLC. Take aliquots periodically and spot them on a TLC plate alongside the starting material. The product, 6-azauridine, is significantly more polar than the starting material and will have a much lower Rf value. The reaction is complete when the starting material spot is no longer visible. This may take 24-48 hours.

  • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified, if necessary, by silica (B1680970) gel chromatography or recrystallization to yield pure 6-azauridine.

Protocol 2: Debenzoylation using Sodium Methoxide (Zemplén Conditions)

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium methoxide solution (e.g., 0.5 M in MeOH or 25 wt% in MeOH)

  • Acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺ form)

  • pH indicator paper

  • Thin Layer Chromatography (TLC) plates and mobile phase as in Protocol 1.

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equip it with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by TLC. This reaction is often much faster than the methanolic ammonia method and may be complete within 1-4 hours.

  • Once the starting material is consumed, add the acidic ion-exchange resin to the mixture portion-wise until the pH of the solution becomes neutral (pH ~7), as checked with pH paper.

  • Stir for an additional 15-20 minutes.

  • Filter off the resin and wash it thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel chromatography or recrystallization to yield pure 6-azauridine.

Data Presentation: Comparison of Protocols

ParameterProtocol 1: Methanolic AmmoniaProtocol 2: Sodium Methoxide (Zemplén)
Primary Reagent Ammonium Hydroxide (NH₄OH)Sodium Methoxide (NaOMe)
Solvent MethanolAnhydrous Methanol
Stoichiometry Large excessCatalytic (e.g., 0.1 eq)
Temperature Room Temperature (~25°C)0°C to Room Temperature
Typical Reaction Time 24 - 48 hours1 - 4 hours
Work-up Concentration under reduced pressureNeutralization with acidic resin, filtration, concentration
Key Byproduct BenzamideMethyl Benzoate
Expected Outcome Good to high yield; simple work-upHigh to quantitative yield; requires neutralization step

Visualized Workflows and Pathways

G General Experimental Workflow for Debenzoylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve This compound in Methanol B Add Base (NH4OH or NaOMe) A->B Step 1 C Stir at Room Temperature B->C Step 2 D Monitor by TLC C->D Step 3 E Quench / Neutralize (If NaOMe is used) D->E Step 4 (Reaction Complete) F Concentrate (Rotary Evaporation) E->F Step 5 G Purify Crude Product (Chromatography / Recrystallization) F->G Step 6 H Characterize Product (NMR, MS, etc.) G->H Step 7

Caption: General experimental workflow for the debenzoylation of protected 6-azauridine.

G Mechanism of Action of 6-Azauridine cluster_pathway De Novo Pyrimidine Synthesis cluster_drug Drug Action orotate Orotic Acid omp Orotidine-5'-monophosphate (OMP) orotate->omp OPRT ump Uridine-5'-monophosphate (UMP) omp->ump OMP Decarboxylase dna_rna DNA & RNA Synthesis ump->dna_rna Multiple Steps azaU 6-Azauridine (Prodrug) azaUMP 6-Azauridine-5'-monophosphate (Active Inhibitor) azaU->azaUMP Uridine Kinase azaUMP->ump INHIBITION

Caption: 6-Azauridine inhibits the de novo pyrimidine synthesis pathway.[1][3]

References

Application Notes and Protocols for In Vivo Studies of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic purine (B94841) nucleoside analog.[1][2][3] Like other compounds in its class, it is investigated for its potential as an antimetabolite with applications in oncology.[1][2][3] The primary mechanism of action for many nucleoside analogs involves the inhibition of DNA and RNA synthesis, ultimately leading to the induction of apoptosis in rapidly dividing cells.[1][2][3] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound, with a focus on addressing its solubility challenges.

Physicochemical Properties and Solubility

Due to the limited availability of direct quantitative solubility data for this compound, the following table includes data for the structurally similar compound, 2',3',5'-Triacetyluridine, to provide guidance on solvent selection. It is crucial to perform small-scale solubility tests to confirm the optimal solvent and concentration for this compound before preparing a large-scale formulation.

Table 1: Solubility of a Structurally Similar Compound (2',3',5'-Triacetyluridine)

Solvent SystemSolubilityRemarksSource
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mLA common solvent for initial stock solutions.[4]
Dimethylformamide (DMF)~30 mg/mLAnother organic solvent suitable for stock solutions.[4]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mLA suitable vehicle for preparing aqueous solutions for in vivo administration.[4]

Table 2: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds

ExcipientFunctionTypical Concentration for In Vivo (Mouse)Considerations
DMSOCo-solvent<10% (v/v) for IP injectionPotential for toxicity at higher concentrations. A vehicle control group is recommended.[5][6]
PEG 300/400Co-solvent10-40% (v/v)Generally recognized as safe (GRAS). Can increase viscosity.
Tween 80Surfactant1-10% (v/v)Can improve solubility and stability. Potential for hypersensitivity reactions.
Corn OilVehicle (for lipophilic compounds)N/ASuitable for oral or subcutaneous administration of oil-soluble compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice

This protocol is based on the solubility characteristics of a similar nucleoside analog and common practices for formulating poorly soluble compounds for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.2-7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles

Procedure:

  • Prepare a Stock Solution:

    • In a sterile microcentrifuge tube, weigh the desired amount of this compound.

    • Add a minimal amount of sterile DMSO to completely dissolve the powder. For example, to prepare a 30 mg/mL stock solution, add 33.3 µL of DMSO for every 1 mg of the compound.

    • Vortex gently until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution.

  • Prepare the Final Dosing Solution:

    • On the day of injection, dilute the stock solution with sterile PBS (pH 7.2-7.4) to the desired final concentration.

    • Important: The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 10% (v/v), to minimize potential toxicity.[5][6]

    • For example, to prepare a 1 mg/mL dosing solution with a final DMSO concentration of 3.33%, add 33.3 µL of the 30 mg/mL stock solution to 966.7 µL of sterile PBS.

    • Mix thoroughly by gentle inversion or vortexing. Visually inspect the solution for any precipitation. If precipitation occurs, further dilution or the addition of a surfactant like Tween 80 (at a final concentration of 1-5%) may be necessary.

  • Administration:

    • Administer the final dosing solution to the mice via intraperitoneal (IP) injection at the desired dosage.

    • Always include a vehicle control group in your study, which receives the same formulation (e.g., 3.33% DMSO in PBS) without the active compound.

Table 3: Example Dilution for a 10 mg/kg Dose in a 20g Mouse

ParameterValue
Mouse Weight20 g
Desired Dose10 mg/kg
Total Dose per Mouse0.2 mg
Dosing Solution Concentration1 mg/mL
Injection Volume0.2 mL (200 µL)
Final DMSO Concentration3.33% (v/v)

Visualizations

Signaling Pathway

Nucleoside analogs, including this compound, are known to exert their cytotoxic effects by interfering with nucleic acid synthesis and inducing apoptosis.[1][2][3] The following diagram illustrates a generalized signaling pathway for the antitumor activity of nucleoside analogs.

Antitumor_Nucleoside_Analog_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Nucleoside_Analog This compound Nucleoside_Transporter Nucleoside Transporter Nucleoside_Analog->Nucleoside_Transporter Uptake Phosphorylation Phosphorylation (by kinases) Nucleoside_Transporter->Phosphorylation Triphosphate_Analog Active Triphosphate Analog Phosphorylation->Triphosphate_Analog DNA_Polymerase DNA Polymerase Triphosphate_Analog->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase Triphosphate_Analog->RNA_Polymerase Incorporation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition RNA_Synthesis_Inhibition Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis RNA_Synthesis_Inhibition->Apoptosis

Caption: Generalized signaling pathway of antitumor nucleoside analogs.

Experimental Workflow

The following diagram outlines a typical experimental workflow for in vivo studies involving this compound.

InVivo_Experimental_Workflow Start Start Solubility_Testing Small-Scale Solubility Testing Start->Solubility_Testing Formulation_Preparation Preparation of Dosing Solution Solubility_Testing->Formulation_Preparation Animal_Dosing Animal Dosing (e.g., IP injection) Formulation_Preparation->Animal_Dosing Monitoring Monitoring of Animals (e.g., tumor growth, toxicity) Animal_Dosing->Monitoring Data_Collection Data Collection and Analysis Monitoring->Data_Collection End End Data_Collection->End

Caption: Experimental workflow for in vivo studies.

Conclusion

References

Application Notes and Protocols for NMR Sample Preparation of 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Nuclear Magnetic Resonance (NMR) samples of the purine (B94841) nucleoside analog, 2',3',5'-Tri-O-benzoyl-6-azauridine. The following guidelines are based on standard practices for nucleoside analogs and aim to ensure the acquisition of high-quality NMR spectra for structural elucidation and purity assessment.

Introduction

This compound is a synthetic nucleoside analog with potential applications in drug development. Accurate structural characterization by NMR spectroscopy is a critical step in its synthesis, quality control, and further investigation. Proper sample preparation is paramount to obtaining high-resolution NMR spectra, free from artifacts that can complicate spectral interpretation. This protocol outlines the necessary steps, from solvent selection to final sample handling, to achieve optimal results.

Physicochemical Properties and Solubility

While specific solubility data for this compound is not extensively published, its structure, featuring three benzoyl groups, suggests it is a relatively nonpolar molecule. Based on the solubility of similar acylated nucleosides, the following deuterated solvents are recommended for initial solubility tests.

Table 1: Recommended Deuterated Solvents for Solubility Testing

Deuterated SolventAbbreviationRationale for Use
Chloroform-dCDCl₃A common choice for nonpolar to moderately polar organic compounds. The benzoyl groups suggest good solubility.
Dimethyl sulfoxide-d₆DMSO-d₆A versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. Useful if solubility in CDCl₃ is limited.
Acetone-d₆(CD₃)₂COAnother option for moderately polar compounds.

Protocol for Solubility Testing:

  • Weigh approximately 1-2 mg of this compound into a small, clean, and dry vial.

  • Add 0.1 mL of the chosen deuterated solvent.

  • Gently vortex or sonicate the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution. If the solid dissolves, the solvent is suitable.

  • If the solid does not dissolve, incrementally add more solvent (up to a total of 0.6-0.7 mL) and repeat the vortexing/sonicating step. If the compound remains insoluble, consider an alternative solvent.

Experimental Protocol for NMR Sample Preparation

This protocol details the step-by-step procedure for preparing a high-quality NMR sample of this compound.

Materials and Equipment
  • This compound (solid)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • NMR tube caps

  • Pasteur pipettes

  • Glass wool or a syringe filter (0.22 µm PTFE)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Sample Preparation Workflow

The following diagram illustrates the workflow for the NMR sample preparation of this compound.

NMR_Sample_Preparation_Workflow cluster_preparation Sample Preparation cluster_tube_filling NMR Tube Filling cluster_finalization Final Steps weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve Target: 5-25 mg for ¹H 20-50 mg for ¹³C filter 3. Filter Solution dissolve->filter Ensure complete dissolution transfer 4. Transfer to NMR Tube filter->transfer Use Pasteur pipette cap 5. Cap and Label transfer->cap clean 6. Clean Tube Exterior cap->clean insert 7. Insert into Spectrometer clean->insert

Caption: Workflow for NMR sample preparation.

Detailed Step-by-Step Procedure
  • Weighing the Sample: In a fume hood, accurately weigh the desired amount of this compound into a clean, dry vial. Refer to Table 2 for recommended sample quantities.[1]

    Table 2: Recommended Sample Quantities

NMR ExperimentRecommended Mass (mg)Rationale
¹H NMR5 - 25Sufficient for good signal-to-noise in a reasonable time.
¹³C NMR20 - 50Higher concentration is needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR15 - 30A moderate concentration is required to obtain good cross-peaks.
  • Dissolving the Sample: Add the appropriate volume of the selected deuterated solvent to the vial containing the sample. A final volume of 0.6-0.7 mL is standard for most 5 mm NMR tubes.[2] Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.

  • Filtering the Solution: It is crucial to remove any particulate matter from the sample solution to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[1]

    • Method 1 (Glass Wool): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Using a clean pipette bulb, draw the sample solution into the pipette and then carefully dispense the filtered solution into a clean, high-quality 5 mm NMR tube.

    • Method 2 (Syringe Filter): Draw the sample solution into a syringe. Attach a 0.22 µm PTFE syringe filter to the syringe and carefully dispense the filtered solution into the NMR tube.

  • Transfer to NMR Tube and Volume Adjustment: The final volume of the solution in the NMR tube should be between 0.6 mL and 0.7 mL, corresponding to a height of approximately 4-5 cm.[2] Inconsistent sample heights between different samples can necessitate re-shimming of the spectrometer.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Cleaning the NMR Tube Exterior: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

Data Presentation and Interpretation

The following table summarizes the key parameters for the NMR sample preparation of this compound.

Table 3: Summary of NMR Sample Preparation Parameters

ParameterRecommended ValueNotes
Analyte This compoundSolid, crystalline powder
NMR Tube 5 mm, high-quality (e.g., Wilmad 528-PP)Ensure the tube is clean and free of scratches.
Deuterated Solvent CDCl₃ or DMSO-d₆ (pending solubility test)Use high-purity solvent (≥99.8% D).
Sample Mass (¹H) 5 - 25 mg
Sample Mass (¹³C) 20 - 50 mg
Final Volume 0.6 - 0.7 mLCorresponds to a sample height of ~4-5 cm.
Filtration Mandatory (glass wool or 0.22 µm filter)To remove particulate matter.
Internal Standard Tetramethylsilane (TMS) or residual solvent peakTMS is typically added by the solvent manufacturer.

Troubleshooting

  • Broad NMR Signals: This can be caused by the presence of solid particles (ensure proper filtration), high sample concentration leading to increased viscosity, or the presence of paramagnetic impurities.

  • Poor Shimming: Often a result of an incorrect sample volume or the presence of air bubbles. Ensure the sample height is correct and that there are no bubbles in the solution.

  • Contaminant Peaks: Peaks from water, grease, or residual cleaning solvents can obscure the spectrum. Ensure all glassware is scrupulously clean and dry, and handle the sample with care to avoid contamination.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.

  • Dispose of all chemical waste in accordance with institutional guidelines.

  • Handle NMR tubes with care, as they can break and cause injury. Never use a chipped or cracked NMR tube.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2',3',5'-Tri-O-benzoyl-6-azauridine for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2',3',5'-Tri-O-benzoyl-6-azauridine in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic derivative of 6-azauridine, which is a purine (B94841) nucleoside analog.[1][2] These compounds are known for their antitumor properties, which are attributed to their ability to inhibit DNA synthesis and induce apoptosis (programmed cell death).[1][2] The parent compound, 6-azauridine, functions by inhibiting the de novo pyrimidine (B1678525) biosynthesis pathway. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.

Q2: Which cell viability assay should I choose for my experiments with this compound?

The choice of assay depends on your specific experimental needs, cell type, and available equipment. The most common assays are colorimetric and based on the metabolic activity of the cells. Here's a comparison of the most widely used assays: MTT, XTT, and MTS.[3][4][5]

Q3: What is a good starting concentration range for this compound in a cell viability assay?

For a novel compound like this compound, it is recommended to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A typical starting range would be from nanomolar to micromolar concentrations.

Q4: How should I prepare the stock solution of this compound?

The solubility of this compound is a critical factor. It is generally recommended to dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the cell culture does not exceed a level that is toxic to the cells (typically <0.5% v/v).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[6]Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette for consistency. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
No significant decrease in cell viability even at high concentrations The compound may not be potent in the chosen cell line, the incubation time may be too short, or the compound may have precipitated out of solution.Verify the bioactivity of the compound in a sensitive cell line if possible. Increase the incubation time (e.g., from 24 to 48 or 72 hours). Check for any visible precipitate in the wells and consider adjusting the solvent or concentration.
High background signal in the assay Contamination of the cell culture or reagents. The reagent itself may be unstable.Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents. Ensure that the assay reagents are stored correctly and are not expired.
Unexpected increase in signal at low concentrations (hormesis) This can be a real biological effect where a low dose of a toxin is stimulatory.This is a known phenomenon. If observed, it should be noted and the dose-response curve should be analyzed accordingly.

Data Presentation

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Concentration RangeRationale
0.01 µM - 1 µMTo observe effects of a highly potent compound.
1 µM - 10 µMA common range for initial screening of novel compounds.
10 µM - 100 µMTo establish the upper limit of the dose-response curve.
>100 µMMay be necessary for less potent compounds, but solubility issues can arise.

Table 2: Comparison of Common Cell Viability Assays

Assay Principle Advantages Disadvantages
MTT Reduction of yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[4]Inexpensive and widely used.[4]Requires a solubilization step for the formazan crystals. The formazan crystals can be toxic to cells.
XTT Reduction of XTT to a water-soluble orange formazan product by metabolically active cells.Simpler protocol than MTT as it does not require a solubilization step.The reagent can be toxic to some cell types.
MTS Reduction of MTS to a soluble formazan product in the presence of an electron coupling reagent.[3]Fast and requires only a single reagent addition.[3]Can have higher background readings compared to MTT.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[3]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

XTT Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm.[7]

MTS Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • MTS Reagent Addition: Add the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[3][4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions in Culture Medium A->B Dilute D Add Compound Dilutions to Wells B->D Treat C Seed Cells in 96-well Plate C->D E Incubate for 24/48/72 hours D->E F Add Viability Reagent (MTT, XTT, or MTS) E->F G Incubate as per Protocol F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for optimizing compound concentration in cell viability assays.

signaling_pathway cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by 6-Azauridine Metabolite Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA DHO Dihydroorotate CAA->DHO Orotate Orotate DHO->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Azauridine 6-Azauridine AzaUMP 6-Azauridine 5'-monophosphate (AzaUMP) Azauridine->AzaUMP Metabolized in cell AzaUMP->OMP Inhibits OMP Decarboxylase

Caption: Simplified mechanism of action of 6-azauridine.

References

Troubleshooting low yield in "2',3',5'-Tri-O-benzoyl-6-azauridine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield in the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the protection of the hydroxyl groups of 6-azauridine (B1663090) with a benzoylating agent, typically benzoyl chloride or benzoyl cyanide, in the presence of a base like pyridine (B92270). The reaction substitutes the hydrogen of the three hydroxyl groups on the ribose moiety with benzoyl groups.

Q2: What are the most common causes of low yield in this synthesis?

A2: Low yields in the benzoylation of 6-azauridine can stem from several factors:

  • Incomplete reaction: Insufficient benzoylating agent, suboptimal reaction temperature, or short reaction time can lead to a mixture of partially benzoylated products.

  • Side reactions: The presence of water can lead to the hydrolysis of the benzoylating agent. Additionally, over-benzoylation on the triazine ring is a possibility, though less common for the imide-like nitrogens.

  • Product degradation: Harsh basic conditions or extended reaction times at elevated temperatures can lead to the degradation of the 6-azauridine ring or hydrolysis of the desired product.

  • Difficult purification: The separation of the fully benzoylated product from partially benzoylated intermediates and byproducts can be challenging, leading to loss of product during purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) can be used to separate the starting material (6-azauridine), partially benzoylated intermediates, and the final product. The product, being more nonpolar, will have a higher Rf value than the starting material and intermediates.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Reagents Ensure the 6-azauridine is dry, as moisture can quench the benzoylating agent. Use freshly opened or distilled benzoyl chloride. Pyridine should be anhydrous.
Incorrect Stoichiometry Use a slight excess of the benzoylating agent (e.g., 3.3 to 3.5 equivalents) to ensure complete benzoylation of all three hydroxyl groups.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor for potential degradation at higher temperatures.
Insufficient Reaction Time Allow the reaction to proceed for a sufficient duration. Monitor by TLC until the starting material spot is no longer visible.
Issue 2: Presence of Multiple Products (Incomplete Reaction)
Possible Cause Suggested Solution
Insufficient Benzoylating Agent Add an additional portion of the benzoylating agent and continue to monitor the reaction by TLC.
Poor Solubility of Starting Material Ensure the 6-azauridine is fully dissolved in the pyridine before adding the benzoylating agent. Gentle warming can aid dissolution.
Non-optimal Reaction Conditions Refer to the table below for a comparison of reaction conditions that may influence the yield.
Issue 3: Product Degradation (Observed as Baseline Streaking on TLC or Darkening of Reaction Mixture)
Possible Cause Suggested Solution
Excessively High Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and for a longer duration.
Prolonged Reaction Time Once the reaction is complete as indicated by TLC, proceed with the work-up promptly to avoid degradation.
Presence of Strong Bases Pyridine is a suitable base. Avoid stronger bases that could promote the hydrolysis of the benzoyl groups or degradation of the 6-azauridine ring.[1]
Issue 4: Difficult Purification
Possible Cause Suggested Solution
Similar Polarity of Products Optimize the reaction to drive it to completion, minimizing the presence of partially benzoylated intermediates. For column chromatography, use a shallow solvent gradient to improve separation.
Hydrolysis During Work-up Use anhydrous solvents and perform the aqueous work-up quickly with cold solutions to minimize hydrolysis of the benzoyl esters.

Illustrative Data on Benzoylation of Nucleosides

Disclaimer: The following data is representative of typical yields for nucleoside benzoylation and is intended for illustrative purposes. Actual yields for the synthesis of this compound may vary.

Entry Benzoylating Agent Equivalents Temperature (°C) Time (h) Reported Yield (%)
1Benzoyl Chloride3.52512~70-80
2Benzoyl Chloride3.5504~75-85
3Benzoyl Cyanide3.32516~80-90[2]
4Benzoyl Anhydride3.56024~60-70

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation: Dry 6-azauridine (1 equivalent) under vacuum overnight.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried 6-azauridine in anhydrous pyridine.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (3.3 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add cold saturated sodium bicarbonate solution to quench the excess benzoyl chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to afford the pure this compound.

Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield of this compound Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: Starting Material or Intermediates Present Check_TLC->Incomplete_Reaction Yes Side_Products Complex Mixture of Side Products Check_TLC->Side_Products No, but complex No_Product No Product Formation Check_TLC->No_Product No product Optimize_Stoichiometry Increase Equivalents of Benzoylating Agent Incomplete_Reaction->Optimize_Stoichiometry Modify_Conditions Modify Reaction Conditions (e.g., lower temperature, shorter time) Side_Products->Modify_Conditions Check_Purity Verify Reagent Purity and Dryness No_Product->Check_Purity Optimize_Time_Temp Increase Reaction Time or Temperature Optimize_Stoichiometry->Optimize_Time_Temp Optimize_Time_Temp->Check_Purity Purification_Issues Difficulty in Purification Optimize_Time_Temp->Purification_Issues Check_Purity->Purification_Issues Reaction Improved Modify_Conditions->Check_Purity Modify_Conditions->Purification_Issues Optimize_Chromatography Optimize Chromatography Conditions Purification_Issues->Optimize_Chromatography Yes Successful_Synthesis Successful Synthesis Purification_Issues->Successful_Synthesis No Optimize_Chromatography->Successful_Synthesis

Caption: Troubleshooting workflow for low yield synthesis.

References

"2',3',5'-Tri-O-benzoyl-6-azauridine" degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of 2',3',5'-Tri-O-benzoyl-6-azauridine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct studies on the degradation of this compound in aqueous solutions are limited. The following information is largely based on the well-documented hydrolysis of its close structural analog, 2',3',5'-triacetyl-6-azauridine, and established principles of protecting group stability. The benzoyl groups are generally more stable than acetyl groups, which will influence the rate of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. The pH of the aqueous solution may be too high or too low. Hydrolysis of the benzoyl ester groups is subject to acid-base catalysis.Ensure the pH of your aqueous solution is within a stable range, ideally close to neutral (pH 7). Prepare fresh solutions before use and store them at low temperatures to minimize degradation.
Formation of multiple unexpected peaks in HPLC analysis. These are likely the partially debenzoylated intermediates and the final product, 6-azauridine (B1663090). The hydrolysis occurs in a stepwise manner.Refer to the proposed degradation pathway to identify potential intermediates. Use a gradient LC method to achieve better separation and identification of all species in solution. Co-inject standards of 6-azauridine if available for confirmation.
Inconsistent results in biological assays. The active compound might be one of the degradation products rather than the parent this compound. The rate of hydrolysis can vary depending on the experimental conditions.Monitor the stability of the compound in your assay medium over the time course of the experiment. This can be done by taking aliquots at different time points and analyzing them by HPLC.
Precipitation of the compound from the aqueous solution. This compound has low aqueous solubility. The degradation products, particularly 6-azauridine, are more polar and have higher solubility.Use a co-solvent system if compatible with your experimental setup. Ensure that the concentration of the compound does not exceed its solubility limit in the chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound in an aqueous solution?

A1: The primary degradation pathway is expected to be the hydrolysis of the benzoyl ester groups, proceeding in a stepwise manner to yield partially debenzoylated intermediates and ultimately 6-azauridine. The hydrolysis can be catalyzed by acid or base.

Q2: What are the main degradation products I should expect to see?

A2: You should expect to see a series of intermediates, including di-O-benzoyl-6-azauridines and mono-O-benzoyl-6-azauridines, with the final degradation product being 6-azauridine.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. Both acidic and basic conditions will accelerate the hydrolysis of the benzoyl ester groups. The compound is expected to be most stable at a neutral pH.

Q4: How does this compound's stability compare to its acetylated analog, 2',3',5'-triacetyl-6-azauridine?

A4: Benzoyl (Bz) protecting groups are generally more stable than acetyl (Ac) groups.[1] Therefore, this compound is expected to degrade more slowly in aqueous solutions under the same conditions compared to 2',3',5'-triacetyl-6-azauridine.

Q5: Can enzymes in my experimental system degrade this compound?

A5: Yes, esterases present in biological systems (e.g., plasma, cell culture media containing serum) can enzymatically hydrolyze the benzoyl ester bonds, leading to the formation of 6-azauridine and its intermediates.[2]

Data Presentation

Table 1: Proposed Degradation Products of this compound in Aqueous Solution

Compound Structure Notes
This compoundTribenzoylated parent compound
Di-O-benzoyl-6-azauridine isomersTwo of the three benzoyl groups remainingPrimary intermediates
Mono-O-benzoyl-6-azauridine isomersOne of the three benzoyl groups remainingSecondary intermediates
6-AzauridineFully debenzoylated nucleosideFinal degradation product

Table 2: Influence of pH on the Hydrolysis of Acylated 6-Azauridine Analogs

pH Condition Effect on Hydrolysis Rate Rationale
Acidic (pH < 7)IncreasedSpecific acid catalysis of ester hydrolysis.
Neutral (pH ≈ 7)MinimalRegion of maximum stability.
Basic (pH > 7)Significantly IncreasedBase-catalyzed ester hydrolysis (saponification).

Table 3: Comparison of Acetyl and Benzoyl Protecting Group Stability

Protecting Group Relative Stability Cleavage Conditions
Acetyl (Ac)Less StableAcid or base
Benzoyl (Bz)More Stable[1]Acid or base[1]

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for the Degradation of this compound

This protocol is adapted from the methodology used for 2',3',5'-triacetyl-6-azauridine.[3]

  • Buffer Preparation: Prepare a series of buffers with a constant ionic strength (e.g., 0.5 M) covering a wide pH range (e.g., pH 1-12).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Kinetic Runs:

    • Initiate the degradation by adding a small volume of the stock solution to the pre-thermostated buffer solutions at a specific temperature (e.g., 37 °C).

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately by adding a suitable quenching agent (e.g., a strong acid for base-catalyzed reactions or vice versa) and/or by placing the aliquot in an ice bath.

  • HPLC Analysis:

    • Analyze the quenched aliquots using a stability-indicating reverse-phase HPLC method.

    • The mobile phase could consist of a gradient of acetonitrile (B52724) and water.

    • Monitor the disappearance of the parent compound and the appearance of degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the observed first-order rate constants (kobs) from the slope of the natural logarithm of the remaining concentration of this compound versus time.

    • Plot log kobs versus pH to generate the pH-rate profile.

Mandatory Visualization

This compound This compound Di-O-benzoyl-6-azauridine Di-O-benzoyl-6-azauridine This compound->Di-O-benzoyl-6-azauridine - Benzoyl Mono-O-benzoyl-6-azauridine Mono-O-benzoyl-6-azauridine Di-O-benzoyl-6-azauridine->Mono-O-benzoyl-6-azauridine - Benzoyl 6-Azauridine 6-Azauridine Mono-O-benzoyl-6-azauridine->6-Azauridine - Benzoyl

Caption: Proposed degradation pathway of this compound.

cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_data Data Interpretation Prepare aqueous buffers of varying pH Prepare aqueous buffers of varying pH Initiate degradation in buffers Initiate degradation in buffers Prepare aqueous buffers of varying pH->Initiate degradation in buffers Prepare stock solution of compound Prepare stock solution of compound Prepare stock solution of compound->Initiate degradation in buffers Incubate at constant temperature Incubate at constant temperature Initiate degradation in buffers->Incubate at constant temperature Withdraw and quench aliquots at time points Withdraw and quench aliquots at time points Incubate at constant temperature->Withdraw and quench aliquots at time points HPLC analysis of aliquots HPLC analysis of aliquots Withdraw and quench aliquots at time points->HPLC analysis of aliquots Quantify parent and degradation products Quantify parent and degradation products HPLC analysis of aliquots->Quantify parent and degradation products Calculate rate constants Calculate rate constants Quantify parent and degradation products->Calculate rate constants Generate pH-rate profile Generate pH-rate profile Calculate rate constants->Generate pH-rate profile

Caption: Experimental workflow for stability testing.

References

Overcoming poor solubility of "2',3',5'-Tri-O-benzoyl-6-azauridine" in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for overcoming the poor solubility of 2',3',5'-Tri-O-benzoyl-6-azauridine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a purine (B94841) nucleoside analog often used in cancer research.[1][2][3] Its chemical structure includes three benzoyl groups, which are hydrophobic (water-repelling). These groups make the molecule poorly soluble in aqueous solutions like biological buffers (e.g., PBS, cell culture media), which are essential for most biological experiments.

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound. It is a powerful organic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q4: My compound precipitates when I add the DMSO stock solution to my aqueous buffer. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. The key is to ensure the final concentration of the compound in the buffer does not exceed its aqueous solubility limit.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to address solubility issues with this compound in your experiments.

Problem: Compound precipitates out of solution.

Initial Assessment Workflow

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_final_conc Is the final concentration in a biological buffer too high? check_stock->check_final_conc Yes fail Precipitation persists check_stock->fail No, stock is cloudy. Re-dissolve or make fresh. prep_method Review the dilution method check_final_conc->prep_method Yes success Solution is clear check_final_conc->success No, concentration is low. solubilization_tech Consider advanced solubilization techniques prep_method->solubilization_tech solubilization_tech->success solubilization_tech->fail

Caption: Initial troubleshooting workflow for precipitation issues.

Detailed Troubleshooting Steps & Experimental Protocols

Optimizing the Stock Solution and Dilution Protocol

A properly prepared and diluted stock solution is the first line of defense against precipitation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) and/or sonication can aid dissolution. Ensure the solution is completely clear before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocol: Serial Dilution into Biological Buffer

  • Intermediate Dilution: Perform an intermediate dilution of your DMSO stock solution in the biological buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could dilute your 10 mM stock 1:100 in the buffer (to 100 µM), and then perform a final 1:10 dilution.

  • Rapid Mixing: When adding the stock solution to the buffer, vortex or pipette vigorously to ensure rapid dispersion. This minimizes the time the compound is exposed to a high local concentration in the aqueous environment, reducing the chance of precipitation.

  • Pre-warming: Pre-warming the biological buffer to 37°C can sometimes improve solubility.

Qualitative Solubility and Recommended Solvent Concentrations

Solvent SystemQualitative Solubility of this compoundRecommended Max. Final Concentration in Assay
100% DMSOHighN/A (Stock Solution)
>1% DMSO in Aqueous BufferLow to Moderate< 0.5%
<0.5% DMSO in Aqueous BufferVery Low< 0.5%
100% Ethanol (B145695)Moderate< 1%
100% PBS (pH 7.4)PoorN/A
100% Cell Culture MediaPoorN/A
Advanced Solubilization Techniques

If optimizing the dilution protocol is insufficient, consider these advanced methods.

Decision-Making for Advanced Solubilization

start Standard dilution fails need_higher_conc Is a higher final concentration required? start->need_higher_conc use_cyclodextrin Use Cyclodextrins need_higher_conc->use_cyclodextrin Yes use_cosolvent Use a Co-solvent System need_higher_conc->use_cosolvent No, but precipitation still occurs end_success Solubility Achieved use_cyclodextrin->end_success ph_adjustment Consider pH Adjustment use_cosolvent->ph_adjustment ph_adjustment->end_success

Caption: Decision tree for selecting an advanced solubilization method.

a) Co-solvent Systems

Using a mixture of solvents can enhance solubility.

Experimental Protocol: Using a Co-solvent System

  • Prepare a high-concentration stock solution in 100% DMSO.

  • Create a co-solvent mixture, for example, a 1:1 ratio of PEG400 and PBS.

  • Dilute the DMSO stock into the co-solvent mixture before the final dilution into the biological buffer.

  • Always include a vehicle control with the same final co-solvent concentration.

Common Co-solvents for In Vitro Assays

Co-solventProperties
DMSO (Dimethyl sulfoxide)Strong aprotic solvent, good for stock solutions.
Ethanol Less toxic than DMSO, but also a less potent solvent for highly lipophilic compounds.
PEG400 (Polyethylene glycol 400)Water-miscible, low toxicity, often used in formulations.
Glycerol Increases viscosity, can help stabilize solutions.

b) Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, increasing their aqueous solubility.

Experimental Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-Cyclodextrin (e.g., 45% w/v) in your biological buffer.

  • Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock to the cyclodextrin (B1172386) solution while vortexing.

  • Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature) to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

c) pH Adjustment

The solubility of some compounds can be influenced by the pH of the buffer. While this compound does not have readily ionizable groups, the stability of the compound and its interactions with buffer components can be pH-dependent. It is generally recommended to work within a physiological pH range (e.g., 7.2-7.4) for cell-based assays. If your experimental design allows, you could test solubility in a slightly more acidic or basic buffer, but be mindful of the potential impact on your biological system.

By following these guidelines, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental results.

References

Technical Support Center: Regioselective Glycosylation with Benzoylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective glycosylation of benzoylated sugars. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during glycosylation reactions involving benzoyl-protected carbohydrates.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Poor Regioselectivity (Mixture of Isomers) 1. Similar Reactivity of Hydroxyl Groups: Benzoyl groups are electron-withdrawing and can decrease the nucleophilicity of nearby hydroxyl groups, but subtle differences in steric hindrance may not be sufficient to direct the reaction to a single position.[1] 2. Reaction Conditions Not Optimal: Temperature, solvent, and activator can significantly influence which hydroxyl group reacts.[2] 3. High Reactivity of Glycosyl Donor: A highly reactive donor may not be selective enough to differentiate between hydroxyl groups of similar reactivity.1. Modify Protecting Group Strategy: Introduce a bulkier protecting group on a neighboring position to sterically hinder undesired hydroxyls. Alternatively, use a combination of benzyl (B1604629) (arming) and benzoyl (disarming) groups to electronically differentiate the hydroxyls.[1] 2. Optimize Reaction Conditions:     a. Temperature: Lowering the reaction temperature (e.g., from -20°C to -78°C) can often enhance selectivity.     b. Solvent: The choice of solvent can influence the reactivity of the glycosyl donor and acceptor. Dichloromethane (DCM) is common, but other solvents like acetonitrile (B52724) (ACN) or toluene (B28343) may offer better selectivity in some cases.[2]     c. Activator/Promoter: The choice and amount of activator (e.g., TMSOTf, NIS/AgOTf) can be critical. A less reactive promoter system might improve selectivity.[1] 3. Tune Donor Reactivity: Employ a glycosyl donor with a less labile leaving group (e.g., thioglycoside instead of a trichloroacetimidate) to increase selectivity.
Low Glycosylation Yield 1. Deactivated Acceptor: The electron-withdrawing nature of multiple benzoyl groups can significantly reduce the nucleophilicity of the acceptor's hydroxyl groups.[3] 2. Steric Hindrance: Bulky benzoyl groups near the target hydroxyl group can impede the approach of the glycosyl donor. 3. Suboptimal Activation: The activator may not be potent enough to activate the glycosyl donor under the reaction conditions.1. Increase Acceptor Nucleophilicity (Indirectly): While removing benzoyl groups isn't an option, ensure the reaction is run at a concentration that favors the desired reaction pathway. In some cases, higher concentrations can lead to side reactions, so optimization is key.[4] 2. Employ a More Reactive Donor: Use a glycosyl donor with a more reactive leaving group or "armed" protecting groups. 3. Screen Activators: Test a range of activators, from mild (e.g., NIS/TfOH) to more powerful (e.g., TMSOTf).
Formation of Orthoester Byproducts 1. Neighboring Group Participation: The C2-benzoyl group can participate in the reaction, leading to the formation of a stable dioxolenium ion intermediate, which can be trapped by the acceptor to form an orthoester.[5] 2. Reaction Conditions Favoring Orthoester Formation: Certain solvents and temperatures can promote orthoester formation.1. Change the C2-Protecting Group: If 1,2-cis glycosylation is desired, replace the C2-benzoyl group with a non-participating group like a benzyl ether. For 1,2-trans glycosylation where orthoester formation is still a problem, consider alternative participating groups. 2. Modify Reaction Conditions: Running the reaction at a lower temperature or in a different solvent may disfavor orthoester formation.
Anomeric Mixture (Poor α/β Selectivity) 1. Lack of Stereocontrol from C2-Protecting Group: If a non-participating group is used at C2, the stereochemical outcome is governed by other factors like the anomeric effect, solvent, and temperature, which may not provide high selectivity.[6] 2. Equilibration of Intermediates: The reaction may proceed through competing SN1 and SN2 pathways, leading to a mixture of anomers.[4][7]1. Utilize a Participating Group at C2: For 1,2-trans glycosides, a C2-benzoyl group will direct the stereoselectivity through neighboring group participation.[5][6] 2. Optimize Solvent and Temperature: The solvent can have a profound effect on the stereochemical outcome. For instance, ethereal solvents can favor the formation of the α-anomer. Lower temperatures generally improve selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: How do benzoyl groups influence the reactivity of hydroxyl groups on a sugar acceptor?

A1: Benzoyl groups are electron-withdrawing. This property decreases the electron density on the oxygen atoms of nearby hydroxyl groups, thereby reducing their nucleophilicity and reactivity.[3] This "disarming" effect can be exploited to achieve regioselectivity, as hydroxyl groups further away from benzoyl groups will be relatively more reactive.

Q2: Can I achieve 1,2-cis glycosylation with a benzoylated donor?

A2: It is challenging. A benzoyl group at the C2 position of the glycosyl donor will typically act as a participating group, leading to the formation of a 1,2-trans glycosidic linkage via a dioxolenium ion intermediate.[5][6] To achieve a 1,2-cis linkage, the C2-benzoyl group should be replaced with a non-participating protecting group, such as a benzyl ether.

Q3: What is the role of the solvent in controlling regioselectivity?

A3: The solvent can influence the reaction in several ways:

  • Solvation of Intermediates: Different solvents can stabilize or destabilize reactive intermediates, favoring one reaction pathway over another.

  • Donor-Acceptor Complexation: The solvent can affect the formation of pre-reaction complexes between the donor and acceptor.

  • Influence on Stereoselectivity: Certain solvents, like acetonitrile, can participate in the reaction to form an intermediate that influences the stereochemical outcome.[2]

Q4: How does temperature affect the regioselectivity of glycosylation?

A4: Lowering the reaction temperature generally increases the selectivity of the reaction. At lower temperatures, the kinetic differences between the activation energies for the reaction at different hydroxyl positions become more pronounced. This allows the glycosyl donor to more effectively discriminate between the different nucleophiles, leading to a higher yield of the desired regioisomer.

Q5: When should I use a thioglycoside donor versus a trichloroacetimidate (B1259523) donor with my benzoylated acceptor?

A5:

  • Thioglycoside donors are generally more stable and less reactive than trichloroacetimidate donors. They often require stronger activation conditions (e.g., NIS/AgOTf). Their lower reactivity can be advantageous for improving regioselectivity with acceptors that have multiple hydroxyl groups of similar reactivity.[1]

  • Trichloroacetimidate donors are more reactive and are typically activated under milder acidic conditions (e.g., TMSOTf). They are often used when the acceptor is less reactive. However, their high reactivity might lead to lower regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Glycosylation of a Di-O-benzoyl Acceptor

This protocol is based on the regioselective glycosylation of a galactose acceptor with a glucosamine (B1671600) donor, as described by Adamo et al.[1]

Materials:

  • Glycosyl Donor (e.g., N-Troc protected thioglycoside)

  • Glycosyl Acceptor (e.g., 2,6-di-O-benzoyl-galactopyranoside)

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equiv) and the glycosyl donor (1.2 equiv).

  • Dissolve the solids in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the mixture to the desired temperature (e.g., -30°C).

  • In a separate flask, dissolve NIS (1.5 equiv) and AgOTf (0.2 equiv) in anhydrous DCM.

  • Add the NIS/AgOTf solution dropwise to the stirring solution of the donor and acceptor.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture through Celite and wash with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Factors Influencing Regioselectivity

G cluster_acceptor Glycosyl Acceptor cluster_donor Glycosyl Donor cluster_conditions Reaction Conditions A Steric Hindrance Regioselectivity Regioselectivity A->Regioselectivity B Electronic Effects (Benzoyl Groups) B->Regioselectivity C Hydroxyl Group Position (Primary vs. Secondary) C->Regioselectivity D Leaving Group D->Regioselectivity E Protecting Groups ('Arming'/'Disarming') E->Regioselectivity F Solvent F->Regioselectivity G Temperature G->Regioselectivity H Activator/Promoter H->Regioselectivity

Caption: Key factors influencing the regioselectivity of glycosylation.

Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed ChangeTemp Lower Reaction Temperature (e.g., -40°C to -78°C) Start->ChangeTemp Result Improved Regioselectivity? ChangeTemp->Result ChangeSolvent Screen Solvents (e.g., DCM, ACN, Toluene) ChangeSolvent->Result ChangeActivator Use Milder Activator ChangeActivator->Result ChangeDonor Use Less Reactive Donor ChangeDonor->Result CheckProtectingGroups Modify Protecting Group Strategy (e.g., add steric bulk) CheckProtectingGroups->Result Result->ChangeSolvent No Result->ChangeActivator No Result->ChangeDonor No Result->CheckProtectingGroups No End Successful Glycosylation Result->End Yes

Caption: A workflow for troubleshooting poor regioselectivity.

References

"2',3',5'-Tri-O-benzoyl-6-azauridine" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2',3',5'-Tri-O-benzoyl-6-azauridine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability of solid this compound, it is recommended to store the compound in a well-sealed container at -20°C, protected from light and moisture. Storing at 2-8°C may also be acceptable for shorter durations.[1] The solid form, when kept dry and cold, is generally expected to have excellent long-term stability.

2. What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the benzoyl ester linkages. This can be catalyzed by acidic or basic conditions. The degradation is expected to proceed in a stepwise manner, yielding partially de-benzoylated intermediates and ultimately 6-azauridine (B1663090) and benzoic acid.

3. What are the likely degradation products of this compound?

Based on the hydrolysis of similar acylated nucleosides, the expected degradation products are:

  • 2',3'-Di-O-benzoyl-6-azauridine

  • 2',5'-Di-O-benzoyl-6-azauridine

  • 3',5'-Di-O-benzoyl-6-azauridine

  • 2'-O-benzoyl-6-azauridine

  • 3'-O-benzoyl-6-azauridine

  • 5'-O-benzoyl-6-azauridine

  • 6-Azauridine

  • Benzoic acid

4. How stable is this compound in solution?

Aqueous solutions of modified nucleosides are generally less stable than the solid form. For quantitative applications, it is recommended to prepare fresh solutions. If short-term storage is necessary, storing aliquots at -20°C or -80°C can help to minimize degradation. Repeated freeze-thaw cycles should be avoided.

5. Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a freshly prepared sample. Incomplete benzoylation during synthesis, or presence of residual starting materials or reagents.Review the synthesis and purification protocol. Potential impurities could include partially benzoylated 6-azauridine or unreacted 6-azauridine. Use a well-validated HPLC method to resolve these impurities.
Appearance of new peaks in HPLC analysis of an older sample. Degradation of the compound due to improper storage (exposure to moisture, high temperatures, or light).Confirm the identity of the new peaks using techniques like LC-MS to see if they correspond to expected hydrolysis products. Review storage conditions and ensure the compound is stored at or below -20°C in a tightly sealed, light-resistant container.
Variability in experimental results using different batches of the compound. Inconsistent purity between batches.Perform a purity check on each new batch using a validated analytical method (e.g., HPLC, qNMR) before use.
Poor solubility of the compound in aqueous buffers. This compound is a highly lipophilic molecule due to the three benzoyl groups and is expected to have low aqueous solubility.Use a co-solvent such as DMSO or ethanol (B145695) to first dissolve the compound before diluting with aqueous buffer. Be mindful of the final solvent concentration in your experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration
SolidLong-term-20°C> 24 months
SolidShort-term2-8°C< 6 months
Solution (e.g., in DMSO)Long-term-80°CUp to 6 months (aliquoted)
Solution (e.g., in DMSO)Short-term-20°C< 1 month (aliquoted)

Note: The stability data provided is based on general knowledge of modified nucleosides and should be confirmed by specific stability studies.

Experimental Protocols

Protocol 1: General Procedure for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a buffer such as ammonium (B1175870) acetate, pH 5-7).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 230 nm and 260 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol outlines a forced degradation study to investigate the hydrolytic stability of this compound.

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M HCl (acidic hydrolysis)

    • 0.1 M NaOH (basic hydrolysis)

    • Purified water (neutral hydrolysis)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A control sample should be kept at 4°C.

  • Neutralization (for acidic and basic samples): At each time point, withdraw an aliquot and neutralize the acidic and basic samples.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 1) to determine the percentage of the parent compound remaining and to profile the degradation products.

Visualizations

Hydrolytic_Degradation_Pathway A This compound B Di-O-benzoyl-6-azauridine (mixture of isomers) A->B - Benzoic Acid E Benzoic Acid A->E C Mono-O-benzoyl-6-azauridine (mixture of isomers) B->C - Benzoic Acid B->E D 6-Azauridine C->D - Benzoic Acid C->E

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_0 Forced Degradation cluster_1 Sample Analysis cluster_2 Data Evaluation A Prepare solutions in acid, base, water, peroxide B Incubate at elevated temperature A->B C Expose to light (photostability) A->C D Withdraw aliquots at time points B->D C->D E Analyze by Stability-Indicating HPLC-UV D->E F Identify degradation products by LC-MS E->F H Characterize degradation profile F->H G Determine degradation rate G->H

Caption: General workflow for forced degradation and stability testing.

References

Technical Support Center: Interpreting Complex NMR Spectra of Benzoylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of benzoylated nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for the benzoyl protecting groups?

A1: The protons of the benzoyl group typically appear in the aromatic region of the ¹H NMR spectrum, generally between 7.4 and 8.2 ppm.[1] The exact chemical shifts can be influenced by the solvent and the position of the benzoyl group on the nucleoside. Protons on the carbon atom where the benzoyl group is attached will experience a notable downfield shift due to the deshielding effect of the electron-withdrawing benzoyl group.[1]

Q2: My product peaks are overlapping, making interpretation difficult. What can I do?

A2: Signal overlap is a common issue, especially in complex molecules like benzoylated nucleosides.[2] Here are several strategies to resolve overlapping peaks:

  • Change the NMR Solvent: Spectra recorded in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons, potentially resolving the overlap.[3]

  • 2D NMR Spectroscopy: Techniques like COSY, TOCSY, HSQC, and HMBC are powerful tools for resolving overlapping signals by spreading the spectrum into two dimensions.[4][5][6]

  • Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals, which may resolve the overlap.

  • Temperature Variation: For issues involving rotamers or conformational equilibria, acquiring the spectrum at a higher temperature can sometimes coalesce the signals into a sharper, averaged peak.[3]

Q3: How can I confirm the position of the benzoyl groups on the sugar moiety?

A3: Determining the specific location of benzoylation requires 2D NMR techniques:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[6][7] A correlation between the carbonyl carbon of the benzoyl group (typically around 165-175 ppm) and a specific proton on the sugar ring will confirm the site of attachment.[1][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other.[5][9] A NOESY correlation between the ortho-protons of the benzoyl ring and a nearby sugar proton can provide strong evidence for the location of the benzoyl group.[8]

Q4: I see broad peaks in my spectrum. What is the cause and how can I fix it?

A4: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can significantly improve peak shape.[3]

  • Inhomogeneous Sample: Poor solubility or the presence of suspended material can lead to broad lines.[3][10] Ensure your sample is fully dissolved and filter it if necessary.[10][11]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and broadened signals.[3][11] Preparing a more dilute sample may improve resolution.

  • Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at different temperatures can help to either sharpen the signals (fast exchange) or resolve the individual conformers (slow exchange).[3]

Q5: There are unexpected peaks in my spectrum (e.g., water, acetone, ethyl acetate). How do I get rid of them?

A5: These are common laboratory contaminants. Here are some solutions:

  • Water: Deuterated solvents can absorb moisture from the air.[12] To remove water, you can add a small amount of a drying agent like molecular sieves to the NMR solvent bottle or prepare the sample under an inert atmosphere. For exchangeable protons like -OH or -NH, adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause these peaks to disappear or decrease in intensity.[3]

  • Acetone: This often comes from residual solvent in the NMR tube after cleaning. Ensure tubes are thoroughly dried, for example, in an oven for 2-3 hours, before use.[3]

  • Ethyl Acetate (B1210297): Some compounds can trap ethyl acetate from purification solvents. This can often be removed by dissolving the sample in dichloromethane (B109758) and evaporating the solvent on a rotary evaporator, repeating this process a few times.[3]

Troubleshooting Guides

Guide 1: Poor Spectral Resolution and Broad Peaks

This guide provides a step-by-step approach to diagnosing and resolving issues with poor spectral quality.

G Troubleshooting Workflow for Poor Spectral Resolution A Start: Poor Resolution / Broad Peaks B Is the sample fully dissolved and free of solids? A->B C Filter the sample through glass wool or a syringe filter. B->C No D Is the sample concentration too high? B->D Yes C->D E Dilute the sample. D->E Yes F Check spectrometer shimming. Is the lock signal stable and optimized? D->F No E->F G Re-shim the spectrometer. F->G No H Are you observing dynamic effects (e.g., rotamers)? F->H Yes G->H I Acquire spectra at different temperatures. H->I Yes J Problem Resolved H->J No I->J

Caption: Troubleshooting workflow for poor NMR spectral resolution.

Guide 2: Resolving Signal Overlap

This guide outlines a systematic approach to tackle overlapping signals in the NMR spectrum of your benzoylated nucleoside.

G Workflow for Resolving Signal Overlap A Start: Signal Overlap Observed B Change the deuterated solvent (e.g., CDCl3 to C6D6). A->B C Is the overlap resolved? B->C D Problem Resolved C->D Yes E Perform 2D NMR experiments. C->E No F Analyze COSY/TOCSY for proton-proton correlations. E->F G Analyze HSQC for direct proton-carbon correlations. F->G H Analyze HMBC for long-range proton-carbon correlations. G->H I Assign signals based on 2D correlations. H->I

Caption: Workflow for resolving overlapping NMR signals.

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Benzoylated Nucleosides

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Benzoyl Protons (ortho, meta, para)7.4 - 8.2128.0 - 134.0The ortho protons are typically the most downfield.
Benzoyl Carbonyl CarbonN/A165.0 - 175.0A key signal for confirming benzoylation.[1]
Anomeric Proton (H-1')5.8 - 6.585.0 - 95.0Highly dependent on the nucleobase and sugar conformation.
Other Sugar Protons (H-2' to H-5')4.0 - 5.570.0 - 85.0Benzoylation causes a downfield shift of attached and nearby protons.
Nucleobase Protons7.5 - 8.5 (Purines) 5.5 - 8.0 (Pyrimidines)100.0 - 160.0Can overlap with benzoyl proton signals.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Determine Sample Amount: For a standard 5 mm NMR tube, aim for 2-10 mg of your benzoylated nucleoside for ¹H NMR, and 10-50 mg for ¹³C NMR.[11]

  • Choose a Deuterated Solvent: Select a deuterated solvent in which your compound is fully soluble.[3] Common choices include CDCl₃, DMSO-d₆, and acetone-d₆.

  • Dissolve the Sample: Weigh the sample into a clean, dry vial. Add approximately 0.5-0.6 mL of the deuterated solvent.[10] Gently vortex or sonicate to ensure complete dissolution.

  • Filter the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[10][11]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[11]

Protocol 2: Acquiring a 2D COSY Spectrum
  • Obtain a Good ¹H Spectrum: First, acquire a standard 1D ¹H NMR spectrum of your sample and ensure it is well-shimmed with correct referencing.

  • Set Up the COSY Experiment: In the spectrometer software, select the COSY pulse sequence.

  • Define Spectral Width: The spectral width in both dimensions (F1 and F2) should encompass all the proton signals of interest.

  • Set Acquisition Parameters:

    • Number of Scans (NS): For a moderately concentrated sample, 2-4 scans per increment are usually sufficient.

    • Number of Increments (TD in F1): A typical value is 256 or 512 increments. More increments will provide better resolution in the indirect dimension but will increase the experiment time.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • Start Acquisition: Begin the experiment. The acquisition time will depend on the chosen parameters.

  • Processing: After acquisition, the data needs to be processed. This involves Fourier transformation in both dimensions, phase correction, and baseline correction. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.[13]

References

Technical Support Center: Benzoyl Protecting Group Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the premature removal of benzoyl (Bz) protecting groups during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is a benzoyl (Bz) group, and why is it used?

A1: The benzoyl group is a common protecting group for hydroxyl and amino functionalities in organic synthesis. It is an ester or amide, respectively, and is valued for its relative stability under various reaction conditions. It is frequently used in the synthesis of complex molecules like nucleosides and carbohydrates.[1][2]

Q2: Under what conditions is the benzoyl group typically removed?

A2: The benzoyl group is most commonly removed by hydrolysis under basic or acidic conditions.[1][3][4] Standard methods include treatment with bases like sodium methoxide (B1231860) in methanol, or aqueous sodium hydroxide.[3] Acid-catalyzed removal can also be achieved, for instance, by refluxing in concentrated hydrochloric acid.[3]

Q3: What are the primary causes of premature debenzoylation during a reaction workup?

A3: Premature debenzoylation during workup is typically caused by unintended exposure of the benzoyl-protected compound to strongly acidic or basic aqueous solutions, especially at elevated temperatures. The rate of hydrolysis of the benzoyl ester is significantly influenced by both pH and temperature.

Q4: Is the benzoyl group sensitive to mildly acidic or basic washes?

A4: The stability of the benzoyl group in mildly acidic or basic solutions depends on the duration of exposure and the temperature. Brief washes with saturated sodium bicarbonate (mildly basic) or dilute acids are often tolerated, especially at low temperatures. However, prolonged exposure can lead to significant cleavage.

Troubleshooting Guide: Preventing Unwanted Debenzoylation

This guide addresses specific issues that can lead to the premature loss of a benzoyl protecting group during the workup phase of a reaction.

Problem 1: Significant debenzoylation observed after quenching the reaction.
  • Possible Cause: The quenching agent created a highly acidic or basic environment.

  • Solution:

    • Select a Neutral Quenching Agent: If possible, quench the reaction with a neutral or near-neutral solution, such as saturated ammonium (B1175870) chloride (for quenching organometallics or reducing agents) or simply water.

    • Temperature Control: Perform the quench at a low temperature (0 °C or below) to minimize the rate of hydrolysis, even if the pH deviates from neutral.

Problem 2: Loss of the benzoyl group during aqueous extraction and washing.
  • Possible Cause 1: The aqueous wash solution is too acidic or basic.

  • Solution 1:

    • Use Mild Washing Solutions: Instead of strong acids or bases, use saturated sodium bicarbonate solution for neutralizing residual acid, or dilute citric acid/saturated ammonium chloride for neutralizing residual base. Always follow with a wash using neutral brine to remove residual salts and water.

    • Monitor pH: If possible, check the pH of the aqueous layer after washing to ensure it is within a safe range (approximately pH 5-8).

  • Possible Cause 2: The workup procedure is performed at room temperature or higher.

  • Solution 2:

    • Maintain Low Temperatures: Perform all extractions and washes in a separatory funnel placed in an ice bath. Use pre-chilled solvents and aqueous solutions.

  • Possible Cause 3: Prolonged contact time between the organic and aqueous layers.

  • Solution 3:

    • Minimize Exposure Time: Perform the washes and phase separations as quickly as possible without vigorous shaking that can lead to emulsions.[5] Gentle inversions are often sufficient for extraction.[5]

Data Summary

The stability of the benzoyl protecting group is highly dependent on the pH and temperature of the aqueous environment during workup. While precise kinetic data for every condition is substrate-dependent, the following table provides a general guide to the relative stability of the benzoyl group.

ConditionpH RangeTemperatureRelative StabilityRecommendation for Workup
Strongly Acidic< 4Ambient to ElevatedVery LowAvoid. If necessary, use very short exposure at ≤ 0 °C.
Mildly Acidic4 - 6Low (≤ 0 °C)ModerateAcceptable for brief washes.
Ambient (~20 °C)Low to ModerateUse with caution; minimize contact time.
Neutral6 - 8Low to AmbientHighIdeal. Recommended for all washes.
Mildly Basic8 - 10Low (≤ 0 °C)ModerateAcceptable for brief washes (e.g., sat. NaHCO₃).
Ambient (~20 °C)Low to ModerateUse with caution; minimize contact time.
Strongly Basic> 10Ambient to ElevatedVery LowAvoid.

Experimental Protocols

Recommended General Workup Protocol to Prevent Debenzoylation

This protocol is designed to minimize the risk of premature debenzoylation for compounds sensitive to acidic or basic conditions.

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add a pre-chilled, neutral or mild quenching agent (e.g., saturated NH₄Cl solution or water) to the reaction mixture while maintaining the temperature at 0 °C.

  • Dilute and Transfer: Dilute the quenched reaction mixture with a suitable, pre-chilled organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.

  • Initial Wash (if necessary):

    • If the reaction was acidic, wash the organic layer once with pre-chilled saturated sodium bicarbonate solution.

    • If the reaction was basic, wash the organic layer once with pre-chilled 1 M citric acid or saturated ammonium chloride solution.

    • Note: Perform this step quickly and with gentle inversions of the separatory funnel.

  • Neutral Wash: Wash the organic layer 1-2 times with pre-chilled brine (saturated NaCl solution). This will help to break any emulsions and remove the majority of the water.

  • Dry the Organic Layer: Drain the organic layer into a flask containing a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure, keeping the temperature of the water bath low.

Visualizations

Troubleshooting Workflow for Premature Debenzoylation

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solutions start Premature Debenzoylation Observed During Workup cond1 Was the reaction quench harsh? start->cond1 cond2 Were aqueous washes strongly acidic/basic? cond1->cond2 No sol1 Use mild/neutral quench (e.g., sat. NH4Cl, H2O) cond1->sol1 Yes cond3 Was the workup performed at RT? cond2->cond3 No sol2 Use pH-neutral washes (e.g., Brine) cond2->sol2 Yes sol3 Perform workup at low temp. (e.g., 0 °C) cond3->sol3 Yes G Bz_Ester Benzoyl Ester (R-OBz) Tetrahedral_Int Tetrahedral Intermediate Bz_Ester->Tetrahedral_Int Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Int Alcohol Deprotected Alcohol (R-OH) Tetrahedral_Int->Alcohol Benzoate Benzoate Anion Tetrahedral_Int->Benzoate

References

Validation & Comparative

Comparative Cytotoxicity Analysis of 2',3',5'-Tri-O-benzoyl-6-azauridine and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the purine (B94841) analog 2',3',5'-Tri-O-benzoyl-6-azauridine and other well-established purine analogs. Due to the limited availability of direct cytotoxic data for this compound, data for its parent compound, 6-azauridine (B1663090), is presented as a proxy to facilitate a comparative analysis. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a compilation of experimental data, detailed protocols for cytotoxicity assessment, and insights into the underlying molecular mechanisms.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 6-azauridine and other prominent purine analogs against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.

CompoundCell LineCancer TypeIC50 (µM)
6-Azauridine H460Non-small cell lung cancerNot explicitly provided, but cytotoxic effects observed.[1][2]
H1299Non-small cell lung cancerNot explicitly provided, but cytotoxic effects observed.[1][2]
6-Mercaptopurine P388Murine LeukemiaDelayed cytotoxicity observed.
6-Thioguanine P388Murine LeukemiaPotent cytotoxicity observed.
Fludarabine VariousHematological MalignanciesBroad antitumor activity.[3]
Cladribine VariousHematological MalignanciesBroad antitumor activity.[3]

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below. These protocols are widely used to determine the cytotoxic potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (e.g., this compound, other purine analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with various concentrations of the test compounds as described in the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Mandatory Visualization

Signaling Pathway of 6-Azauridine-Induced Autophagy-Mediated Cell Death

The following diagram illustrates the proposed signaling pathway for autophagy-mediated cell death induced by 6-azauridine, a compound structurally related to this compound. This pathway involves the activation of AMPK and p53.[1][2]

G 6-Azauridine 6-Azauridine AMPK AMPK 6-Azauridine->AMPK activates p53 p53 6-Azauridine->p53 activates Autophagy Autophagy AMPK->Autophagy induces p53->Autophagy induces Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis Autophagy->Apoptosis leads to G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Purine Analogs Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Absorbance Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Research on 2',3',5'-Tri-O-benzoyl-6-azauridine in Drug-Resistant Cancer Lacks Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in research regarding the specific activity of 2',3',5'-Tri-O-benzoyl-6-azauridine in drug-resistant cancer cell lines. While the parent compound, 6-azauridine (B1663090), has been studied for its anticancer properties, detailed experimental data, comparative analyses, and established signaling pathways for its tri-benzoyl derivative in resistant models are not available in the public domain.

This compound is recognized as a purine (B94841) nucleoside analog, a class of compounds known for their broad antitumor activities.[1] The general mechanism of action for such analogs often involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1]

Studies on the parent compound, 6-azauridine, have shown that it can induce autophagy-mediated cell death in various human cancer cells.[2] Resistance to 6-azauridine has been linked to alterations in pyrimidine (B1678525) metabolism, specifically involving the enzyme uridine (B1682114) phosphokinase.[3] Furthermore, a related derivative, 2-thio-6-azauridine, has been shown to sensitize paclitaxel-resistant triple-negative breast cancer cells to treatment. These findings suggest that modifications of the 6-azauridine scaffold could be a viable strategy for addressing drug resistance.

However, the addition of three benzoyl groups to the 6-azauridine structure, creating this compound, significantly alters its chemical properties. These modifications can affect its solubility, cell permeability, and interaction with molecular targets. Without specific studies on this particular compound in drug-resistant cancer cell lines, it is not possible to provide a detailed comparison guide with quantitative data, experimental protocols, or validated signaling pathways as requested.

Further investigation is required to elucidate the potential efficacy and mechanism of action of this compound in cancer cells that have developed resistance to conventional chemotherapeutic agents. Such research would be necessary to generate the data required for a comprehensive comparative analysis.

References

Validating Target Engagement of 2',3',5'-Tri-O-benzoyl-6-azauridine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the UMP synthase inhibitor 6-azauridine (B1663090). We will explore established techniques, compare their performance with alternative inhibitors of the de novo pyrimidine (B1678525) biosynthesis pathway, and provide supporting experimental data and protocols.

Introduction

This compound is a synthetic nucleoside analog that exerts its biological effects after being metabolized to its active form, 6-azauridine monophosphate (6-aza-UMP). The primary intracellular target of 6-aza-UMP is Uridine Monophosphate Synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine biosynthesis. Inhibition of UMPS leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism underlies its utility as an anticancer and antiviral agent. Validating that a compound engages its intended target within the complex cellular environment is a critical step in drug development. This guide focuses on methods to confirm the engagement of this compound with UMPS in cells.

Comparative Analysis of Target Engagement Validation

Direct validation of target engagement in a cellular context can be achieved through various biophysical and biochemical methods. The Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay are two prominent label-free techniques.

Quantitative Data Summary

CompoundPrimary TargetMethodCell LineParameterValue
6-Azauridine (active form) UMP Synthase (UMPS) Enzymatic Assay-Ki 12 ± 3 nM [1]
PyrazofurinUMP Synthase (UMPS)Cell Growth AssayHEP-2, UMSCC-14B, UMSCC-14CIC500.06 - 0.37 µM[2]
BrequinarDihydroorotate Dehydrogenase (DHODH)Enzymatic AssayHuman DHODHIC505.2 nM[3]
BrequinarDihydroorotate Dehydrogenase (DHODH)Cell Growth AssayA-375IC500.59 µM[3]
BrequinarDihydroorotate Dehydrogenase (DHODH)Cell Growth AssayA549IC504.1 µM[3]

Experimental Protocols

Detailed methodologies for the key experimental techniques cited are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.

Principle: Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature (Tm). This thermal shift (ΔTm) can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the soluble fraction of the target protein.

Generalized Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration.

  • Heat Challenge: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples across a range of temperatures for a defined period (e.g., 3-5 minutes).

  • Cell Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., UMPS) remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free technique that identifies protein targets of small molecules based on the principle that drug-protein binding can confer resistance to proteolysis.

Principle: The binding of a small molecule to its target protein can induce a conformational change that protects it from enzymatic degradation by proteases.

Generalized Protocol:

  • Cell Lysis: Prepare a cell lysate from the cell line of interest.

  • Compound Incubation: Incubate aliquots of the cell lysate with the test compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE followed by Western blotting for the target protein (e.g., UMPS). A higher abundance of the target protein in the compound-treated sample compared to the control indicates protection from proteolysis and thus, target engagement.

Visualizations

Signaling Pathway

DeNovoPyrimidineBiosynthesis cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibitors Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS2 Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT (UMPS) UMP UMP OMP->UMP ODC (UMPS) UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP Brequinar Brequinar Brequinar->Orotate Inhibits DHODH 6-Azauridine 6-Azauridine 6-Azauridine->UMP Inhibits UMPS Pyrazofurin Pyrazofurin Pyrazofurin->UMP Inhibits UMPS

Caption: De Novo Pyrimidine Biosynthesis Pathway and points of inhibition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Soluble Fraction Analysis (Western Blot / MS) D->E F 6. Data Analysis (Generate Melting Curves) E->F G 7. Determine ΔTm (Target Engagement) F->G

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Comparative Analysis

Comparative_Analysis cluster_compounds Compounds cluster_targets Cellular Targets cluster_assays Target Engagement Assays cluster_data Performance Metrics C1 This compound (Prodrug) T1 UMP Synthase (UMPS) C1->T1 C2 Pyrazofurin C2->T1 C3 Brequinar T2 DHODH C3->T2 A1 CETSA T1->A1 A2 DARTS T1->A2 T2->A1 T2->A2 D1 ΔTm (CETSA) A1->D1 D2 Protection (DARTS) A2->D2 A3 Enzymatic/Cell-based Assays D3 Ki / IC50 / EC50 A3->D3

Caption: Logical flow for comparing target engagement validation methods.

Conclusion

Validating the cellular target engagement of this compound is crucial for understanding its mechanism of action and advancing its development. While direct quantitative data from cellular thermal shift or DARTS assays for this specific compound's interaction with UMPS remains to be broadly published, the established inhibitory constant of its active form provides strong evidence of target engagement. This guide provides the framework for performing such validation studies and offers a comparative look at alternative inhibitors of the same metabolic pathway. The application of techniques like CETSA and DARTS will be invaluable in generating robust data to confirm and quantify the interaction of this compound with UMPS in a physiologically relevant context.

References

In Vivo Efficacy of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Comparative Guide to Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the investigational compound 2',3',5'-Tri-O-benzoyl-6-azauridine and current standard-of-care chemotherapy regimens for leukemia and colon cancer. Due to a lack of recent, direct comparative in vivo studies for this compound, this guide focuses on presenting the available data for its active metabolite, 6-azauridine (B1663090), alongside established data for standard chemotherapies to offer a valuable reference for future research and development.

Executive Summary

This compound is a prodrug of 6-azauridine, a pyrimidine (B1678525) nucleoside analogue.[1] 6-azauridine has demonstrated antitumor activity in preclinical models, primarily through the inhibition of de novo pyrimidine synthesis and induction of autophagy-mediated cell death.[1] While historical studies have suggested its potential in treating leukemia, comprehensive in vivo efficacy data comparable to modern standards is limited. This guide juxtaposes the known characteristics of 6-azauridine with the well-documented in vivo performance of standard chemotherapy regimens: a combination of cytarabine (B982) and daunorubicin (B1662515) for Acute Myeloid Leukemia (AML) and the FOLFOX regimen (folinic acid, fluorouracil, and oxaliplatin) for colorectal cancer.

Mechanism of Action

The antitumor effects of these compounds stem from their distinct mechanisms of action at a cellular level.

  • 6-Azauridine : As a pyrimidine analog, 6-azauridine primarily inhibits the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] This disruption of nucleic acid synthesis can lead to cell cycle arrest and apoptosis.[1] More recent studies have also elucidated its role in inducing autophagy-mediated cell death, a process of cellular self-digestion, which is dependent on p53 and AMPK pathways.[1]

  • Cytarabine and Daunorubicin : This combination therapy is a cornerstone of AML treatment.[2] Cytarabine, a pyrimidine analog, inhibits DNA polymerase, an enzyme crucial for DNA replication and repair.[3][4] Daunorubicin, an anthracycline antibiotic, intercalates into DNA, thereby obstructing DNA and RNA synthesis, and also inhibits topoisomerase II, an enzyme that manages the topological state of DNA during replication.[5][6]

  • FOLFOX : This regimen is a first-line treatment for colorectal cancer.[7][8] It consists of:

    • Fluorouracil (5-FU) : A pyrimidine analog that inhibits thymidylate synthase, leading to a depletion of thymidine, a necessary component of DNA.

    • Oxaliplatin : A platinum-based agent that forms cross-links within DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[9]

    • Leucovorin (Folinic Acid) : Enhances the cytotoxic effects of 5-FU by stabilizing its binding to thymidylate synthase.[7]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways affected by 6-azauridine.

6-Azauridine_Signaling_Pathway 6-Azauridine 6-Azauridine Inhibition of de novo Pyrimidine Synthesis Inhibition of de novo Pyrimidine Synthesis 6-Azauridine->Inhibition of de novo Pyrimidine Synthesis AMPK Activation AMPK Activation 6-Azauridine->AMPK Activation p53 Activation p53 Activation 6-Azauridine->p53 Activation Decreased DNA/RNA Synthesis Decreased DNA/RNA Synthesis Inhibition of de novo Pyrimidine Synthesis->Decreased DNA/RNA Synthesis Autophagy Induction Autophagy Induction AMPK Activation->Autophagy Induction p53 Activation->Autophagy Induction Apoptosis Apoptosis Autophagy Induction->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Apoptosis Decreased DNA/RNA Synthesis->Cell Cycle Arrest

Caption: Signaling pathway of 6-azauridine leading to antitumor effects.

In Vivo Efficacy Data

6-Azauridine in Leukemia Mouse Model

Quantitative in vivo efficacy data for 6-azauridine from recent, well-documented studies are scarce. However, one study reported that treatment of mice with advanced L1210 leukemia with 6-azauridine resulted in a prolonged survival of 2-3 days.[10] This highlights a modest therapeutic effect, though a comprehensive comparison with current standard treatments is not possible based on this limited data.

Standard Chemotherapy in Leukemia Mouse Model

The combination of an anthracycline (like daunorubicin or doxorubicin) and cytarabine is a standard induction therapy for AML.

Table 1: In Vivo Efficacy of Cytarabine and Doxorubicin (B1662922) in a Murine AML Model

Treatment Group Animal Model Endpoint Result Reference
Cytarabine + DoxorubicinMurine AML ModelSurvivalStatistically significant increase in survival compared to control[11]
Control (PBS)Murine AML ModelSurvivalMedian survival of approximately 20 days[12][13]

Experimental Protocol: Murine AML Model

  • Animal Model : Immunocompromised mice (e.g., BALB/c) are typically used.

  • Cell Line : Murine or human AML cell lines (e.g., WEHI-3) are injected intravenously or intraperitoneally to establish the leukemia model.[12]

  • Treatment Regimen : A regimen mimicking clinical AML induction therapy is administered. For example, intraperitoneal injections of cytarabine (100 mg/kg/day for 5 days) and doxorubicin (3 mg/kg/day for 3 days).[11]

  • Efficacy Assessment : The primary endpoint is overall survival. Secondary endpoints can include monitoring of leukemia progression through peripheral blood counts or bioluminescence imaging if luciferase-expressing cell lines are used.[11]

Standard Chemotherapy in Colon Cancer Xenograft Model

The FOLFOX regimen is a standard of care for colorectal cancer.

Table 2: In Vivo Efficacy of FOLFOX in a Colon Cancer Xenograft Model

Treatment Group Animal Model Endpoint Result Reference
FOLFOXC57BL/6 mice with MC38-CEA2 colon carcinoma xenograftsTumor GrowthSignificant reduction in tumor growth compared to control[14]
FOLFOXC57BL/6 mice with MC38-CEA2 colon carcinoma xenograftsSurvivalExtended survival compared to control[14][15]
Control (PBS)C57BL/6 mice with MC38-CEA2 colon carcinoma xenograftsTumor GrowthProgressive tumor growth[14]

Experimental Protocol: Colon Cancer Xenograft Model

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) or syngeneic models (e.g., C57BL/6) are used.

  • Cell Line : Human or murine colorectal cancer cell lines (e.g., MC38-CEA2, CT26) are implanted subcutaneously.[14][15]

  • Treatment Regimen : Once tumors are established, mice are treated with FOLFOX, typically administered intraperitoneally once a week for several weeks. A representative dose could be 5-FU (100 mg/kg) and Oxaliplatin (2.5 mg/kg).[14]

  • Efficacy Assessment : Tumor volume is measured regularly to assess tumor growth inhibition. Overall survival is also a key endpoint.[14][15]

Experimental Workflow

The following diagram outlines a typical workflow for in vivo efficacy studies of anticancer agents.

Experimental_Workflow Cell_Line_Selection 1. Cell Line Selection (e.g., Leukemia or Colon Cancer) Animal_Model_Selection 2. Animal Model Selection (e.g., Nude Mice, C57BL/6) Cell_Line_Selection->Animal_Model_Selection Tumor_Implantation 3. Tumor Implantation (Subcutaneous or IV) Animal_Model_Selection->Tumor_Implantation Tumor_Establishment 4. Tumor Establishment (Monitoring tumor growth) Tumor_Implantation->Tumor_Establishment Randomization 5. Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment_Administration 6. Treatment Administration (Test Compound vs. Standard of Care vs. Control) Randomization->Treatment_Administration Data_Collection 7. Data Collection (Tumor Volume, Survival, Body Weight) Treatment_Administration->Data_Collection Endpoint_Analysis 8. Endpoint Analysis (Statistical Comparison) Data_Collection->Endpoint_Analysis

Caption: A generalized workflow for in vivo anticancer drug efficacy studies.

Conclusion

While this compound, through its active metabolite 6-azauridine, presents an interesting mechanism of action with historical evidence of modest antitumor activity, there is a clear need for comprehensive and contemporary in vivo studies to rigorously evaluate its efficacy against current standard-of-care chemotherapies. The data for standard treatments like cytarabine with daunorubicin for AML and FOLFOX for colorectal cancer demonstrate significant efficacy in well-established preclinical models. This guide highlights the existing knowledge and the significant data gap that needs to be addressed to ascertain the therapeutic potential of this compound in a clinical context. Future research should focus on direct, head-to-head in vivo comparisons in relevant cancer models to provide a clearer picture of its relative efficacy and potential as a novel anticancer agent.

References

Comparative analysis of the metabolic stability of "2',3',5'-Tri-O-benzoyl-6-azauridine"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic characteristics of 2',3',5'-Tri-O-benzoyl-6-azauridine, a prodrug of the antiviral and anticancer agent 6-azauridine (B1663090). This guide provides a comparative analysis with its acetylated analog and other relevant nucleoside prodrugs, supported by experimental data and detailed protocols.

Introduction

Prodrug strategies are a cornerstone of modern drug development, employed to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. This compound is a benzoyl ester prodrug of 6-azauridine, designed to improve its oral bioavailability and cellular uptake. The metabolic stability of such a prodrug is a critical determinant of its therapeutic efficacy, governing the rate and extent of its conversion to the active parent drug, 6-azauridine. This guide presents a comparative analysis of the metabolic stability of this compound against its acetylated counterpart, Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine), and another clinically successful nucleoside prodrug, Capecitabine (B1668275).

Metabolic Activation Pathway

The primary metabolic pathway for this compound involves the enzymatic hydrolysis of the benzoyl ester groups by ubiquitous esterases present in the plasma, liver, and other tissues. This bioactivation cascade releases the active nucleoside, 6-azauridine. Subsequently, 6-azauridine is phosphorylated intracellularly to 6-azauridine monophosphate (6-azaUMP), a potent inhibitor of orotidine (B106555) 5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of this pathway depletes the intracellular pool of uridine (B1682114) nucleotides, ultimately interfering with DNA and RNA synthesis and exerting cytotoxic effects on rapidly proliferating cancer cells and viruses.

Metabolic Activation of this compound This compound This compound 6-azauridine 6-azauridine This compound->6-azauridine Esterases 6-azaUMP 6-azaUMP 6-azauridine->6-azaUMP Uridine Kinase Inhibition of Pyrimidine Biosynthesis Inhibition of Pyrimidine Biosynthesis 6-azaUMP->Inhibition of Pyrimidine Biosynthesis

Figure 1. Metabolic activation pathway of this compound.

Comparative Metabolic Stability

To provide a quantitative framework, this guide compares the metabolic stability of Azaribine, the acetylated analog of 6-azauridine, with Capecitabine, a carbamate (B1207046) prodrug of 5-fluorouracil.

CompoundProdrug TypeIn Vitro SystemHalf-life (t½)Intrinsic Clearance (CLint)Reference
Azaribine Acetyl EsterPorcine Liver Esterase & Human PlasmaRapid Hydrolysis (Specific t½ not reported)Not Reported[1][2]
Capecitabine CarbamateHuman Liver Cytosol & Microsomes~45-60 minutes (in vivo)Not directly reported for parent compound[3][4]

Note: Direct comparison is challenging due to the lack of standardized in vitro half-life data for all compounds in human liver microsomes. The data for Azaribine indicates rapid conversion, and the half-life for Capecitabine is an in vivo measurement which reflects a multi-step activation process.[1][2][3][4] It is anticipated that this compound would also undergo rapid esterase-mediated hydrolysis.

Experimental Protocols

The assessment of metabolic stability is crucial in drug discovery. The following is a generalized protocol for determining the in vitro metabolic stability of a compound using human liver microsomes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Purpose: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, a key indicator of its metabolic clearance.

2. Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining the phosphate buffer, HLM, and the test compound at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

  • Immediately terminate the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Experimental Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Incubation Mixture Prepare Incubation Mixture Prepare Stock Solution->Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Time Point Sampling Time Point Sampling Initiate Reaction with NADPH->Time Point Sampling Terminate Reaction Terminate Reaction Time Point Sampling->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation

Figure 2. Workflow for determining in vitro metabolic stability.

Conclusion

This compound, as an ester prodrug, is designed for efficient conversion to its active form, 6-azauridine, through enzymatic hydrolysis. While direct quantitative metabolic stability data for the benzoyl derivative is limited, a comparative analysis with its acetyl analog, Azaribine, and other nucleoside prodrugs like Capecitabine, suggests that it will be readily metabolized. The benzoyl esters may confer slightly greater stability than acetyl esters, potentially modulating the pharmacokinetic profile. The provided experimental protocol for in vitro metabolic stability assessment offers a robust method for generating quantitative data to further characterize and compare this compound with other developmental candidates. Such data is indispensable for predicting in vivo performance and guiding further drug development efforts.

References

Comparative Analysis of 2',3',5'-Tri-O-benzoyl-6-azauridine's Cellular Target Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2',3',5'-Tri-O-benzoyl-6-azauridine and Alternative Pyrimidine (B1678525) Biosynthesis Inhibitors

This guide provides a detailed comparison of the cellular target profile of this compound, focusing on its cross-reactivity with other cellular targets. For a comprehensive evaluation, its performance is compared with alternative inhibitors of the de novo pyrimidine biosynthesis pathway, namely Brequinar and the active metabolite of Leflunomide, A77 1726. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, 6-azauridine (B1663090) monophosphate (6-aza-UMP). The primary cellular target of 6-aza-UMP is orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), a pivotal enzyme in the de novo synthesis of pyrimidine nucleotides. By inhibiting ODCase, 6-aza-UMP effectively depletes the cellular pool of essential pyrimidines, thereby arresting RNA and DNA synthesis and inhibiting cell proliferation. This mechanism of action underlies its utility as an antineoplastic and antipsoriatic agent.

Comparison of On-Target and Off-Target Activities

To provide an objective comparison, this guide evaluates the on-target potency and off-target cross-reactivity of 6-azauridine (the active form of this compound) against Brequinar and A77 1726, which inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), another critical enzyme in the same pathway.

Quantitative Comparison of Inhibitory Activities

The following table summarizes the inhibitory potency of the compounds against their primary targets and known off-targets.

Compound (Active Form)Primary TargetOn-Target IC50/KiOff-TargetOff-Target IC50/Ki
6-Azauridine (6-aza-UMP)Orotidine 5'-Monophosphate Decarboxylase (ODCase)Ki: 12 µMData not availableData not available
Brequinar Dihydroorotate Dehydrogenase (DHODH)IC50: 5.2 nM (human)[1], 10 nM (human)[2], 367 nM (rat)[2]Tyrosine PhosphorylationInhibition at high concentrations
Leflunomide (A77 1726)Dihydroorotate Dehydrogenase (DHODH)IC50: 1.1 µM (human)[2], 19 nM (rat)[2]p70 S6 Kinase (S6K1)IC50: ~80 µM
Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseEffective Dose: 30-40 µM
Janus Kinase 1 (JAK1)Inhibition observed
Janus Kinase 2 (JAK2)Inhibition observed
Janus Kinase 3 (JAK3)Inhibition observed

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methodologies used for target validation and cross-reactivity profiling, the following diagrams are provided.

De Novo Pyrimidine Biosynthesis Pathway

This diagram illustrates the key enzymes in the de novo pyrimidine biosynthesis pathway and the points of inhibition for 6-azauridine, Brequinar, and Leflunomide.

cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH Orotidine 5'-Monophosphate (OMP) Orotidine 5'-Monophosphate (OMP) Orotate->Orotidine 5'-Monophosphate (OMP) OPRT OMP OMP Uridine 5'-Monophosphate (UMP) Uridine 5'-Monophosphate (UMP) OMP->Uridine 5'-Monophosphate (UMP) ODCase UMP UMP UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP dTMP dTMP dUMP->dTMP Brequinar Brequinar DHODH DHODH Brequinar->DHODH Leflunomide Leflunomide (A77 1726) Leflunomide->DHODH Azauridine 6-Azauridine (6-aza-UMP) ODCase ODCase Azauridine->ODCase cluster_workflow Kinase Selectivity Profiling Workflow cluster_data Data Analysis Compound of Interest Compound of Interest Kinase Panel Screening Kinase Panel Screening Compound of Interest->Kinase Panel Screening Test at fixed concentration Identify Primary Hits Identify Primary Hits Kinase Panel Screening->Identify Primary Hits Select kinases with significant inhibition Dose-Response Assay Dose-Response Assay Identify Primary Hits->Dose-Response Assay Generate IC50 curves Quantitative Selectivity Profile Quantitative Selectivity Profile Dose-Response Assay->Quantitative Selectivity Profile Determine IC50 values for off-targets Selectivity Score Calculation Selectivity Score Calculation Quantitative Selectivity Profile->Selectivity Score Calculation Cross-Reactivity Assessment Cross-Reactivity Assessment Selectivity Score Calculation->Cross-Reactivity Assessment

References

Lack of Publicly Available Data on the Efficacy of 2',3',5'-Tri-O-benzoyl-6-azauridine in Combination with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the availability of experimental data regarding the efficacy of 2',3',5'-Tri-O-benzoyl-6-azauridine (TBzAUR) when used in combination with other anticancer agents. Despite a thorough search for preclinical and clinical studies, no specific quantitative data from combination therapies—such as synergistic IC50 values, combination index (CI) values, or in vivo tumor growth inhibition—could be identified. Consequently, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.

This compound is a prodrug of the nucleoside analog 6-azauridine (B1663090) (6-AZA). The benzoyl groups enhance its lipophilicity, which is expected to improve its oral bioavailability. In the body, these groups are cleaved to release the active compound, 6-azauridine.

Mechanism of Action of 6-Azauridine

The primary mechanism of action of 6-azauridine involves the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Once inside the cell, 6-azauridine is converted to 6-azauridine-5'-monophosphate (B1206782) (azaUMP). AzaUMP is a potent inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (ODC). This enzyme catalyzes the final step in the biosynthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides required for RNA and DNA synthesis. By blocking ODC, 6-azauridine depletes the intracellular pool of pyrimidine nucleotides, thereby inhibiting nucleic acid synthesis and arresting cell proliferation.[2] This mechanism is the basis for its antitumor activity.[1]

G Aza_UMP Aza_UMP Orotidine_MP Orotidine_MP Aza_UMP->Orotidine_MP Inhibits ODC

Figure 1. Mechanism of action of 6-Azauridine.

Combination Studies: A Research Gap

While the single-agent activity of 6-azauridine has been known for decades, with some early clinical investigations, its potential in combination with modern chemotherapeutic or targeted agents remains largely unexplored in the public domain. An early clinical study from 1972 reported the use of 6-azauridine in a combination regimen with mercaptopurine and vincristine (B1662923) for childhood acute myelocytic leukemia, but detailed preclinical synergy data is not available.[3] Another study noted that 6-azauridine did not enhance the antitumor effects of urethan in a murine plasma cell tumor model.[4]

More recently, research has explored other cellular effects of 6-azauridine, such as the induction of autophagy-mediated cell death.[1] In this context, a study showed that the autophagy inhibitor chloroquine (B1663885) could modulate the cytotoxic effects of 6-azauridine in certain cancer cell lines, suggesting a potential interaction.[1] However, this does not represent a conventional synergistic study with an anticancer drug aimed at enhancing tumor cell killing.

The absence of published data on the combination of either TBzAUR or 6-azauridine with standard-of-care agents like doxorubicin, paclitaxel, cisplatin, or newer targeted therapies, prevents any objective comparison or data-driven guide.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, the lack of combination data for this compound represents a clear research gap. Given its well-defined mechanism of action targeting pyrimidine synthesis, there is a strong rationale for investigating its synergistic potential with other anticancer agents. For instance, drugs that induce DNA damage or rely on nucleotide pools for their mechanism could be potentiated by the pyrimidine-depleting effects of 6-azauridine. Future preclinical studies are warranted to evaluate the efficacy of TBzAUR or 6-azauridine in combination with other agents across various cancer models. Such studies would be the necessary first step before any clinical comparison guides could be developed.

References

Safety Operating Guide

Proper Disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers and drug development professionals handling 2',3',5'-Tri-O-benzoyl-6-azauridine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this purine (B94841) nucleoside analog, which is recognized for its potential as an antineoplastic agent. Due to its cytotoxic potential, all waste containing this compound must be treated as hazardous.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:

Personal Protective Equipment (PPE)
Chemical-resistant gloves (double-gloving recommended)
Safety goggles and a face shield
A fully buttoned lab coat
Closed-toe shoes
Respiratory protection (if there is a risk of aerosol or dust generation)

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Avoid generating dust when handling the solid compound.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service. The recommended procedure is as follows:

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, syringes), and PPE, must be segregated from non-hazardous waste streams.

  • Waste Collection:

    • Solid Waste: Collect solid waste, including any remaining powder and contaminated items, in a clearly labeled, leak-proof, and sturdy hazardous waste container.

    • Liquid Waste: For solutions containing the compound, collect the waste in a designated, sealed, and labeled hazardous waste container. It may be possible to dissolve the waste in a combustible solvent for incineration by a certified hazardous waste disposal service.[1]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the specific hazards (e.g., "Cytotoxic," "Toxic").

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal company.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. The preferred method of disposal is chemical incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound.[1]

Note: Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

III. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Segregate Contaminated Materials B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Secure Secondary Containment D->E F Arrange for Professional Disposal (Incineration) E->F

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2',3',5'-Tri-O-benzoyl-6-azauridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2',3',5'-Tri-O-benzoyl-6-azauridine, a purine (B94841) nucleoside analog.[1][2][3] Given its chemical structure, containing benzoyl groups and a nucleoside analog core, it requires careful handling to minimize exposure and ensure laboratory safety. The following procedures are based on best practices for handling hazardous chemicals in a research setting.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier in preventing chemical exposure.[4] A risk assessment should be conducted for any specific procedures.[5]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standards are recommended.[5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Eye and Face Protection Safety Goggles and Face ShieldANSI-approved safety goggles or a full face shield should be worn to protect against splashes.[6][7]
Body Protection Laboratory CoatA flame-resistant, disposable gown made of polyethylene-coated polypropylene (B1209903) or a similar resistant material should be worn.[5][6] The coat must be fully buttoned with sleeves of sufficient length to prevent skin exposure.[6]
Respiratory Protection RespiratorFor handling powders or creating aerosols, an N-95 or N-100 particulate respirator is recommended. For large spills, a chemical cartridge-type respirator may be necessary.[4] All respirator use requires proper fit-testing and training.[4]
Footwear Closed-toed ShoesFull-length pants and closed-toed shoes are mandatory in the laboratory to protect the skin.[6]

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a certified ducted chemical fume hood.[6][7]

  • Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles. Use appropriate tools to handle the material and avoid generating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[6][8] Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

Storage:

  • Store in a tightly sealed, clearly labeled primary container.

  • Place the primary container in a labeled, secondary containment.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water.[6][7]

  • The storage area should be designated for hazardous chemicals and locked if necessary.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Container Management: Do not overfill waste containers. Keep containers closed when not in use.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate waste Segregate & Dispose of Waste decontaminate->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Table:

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7]
Inhalation Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
Spill Evacuate the immediate area. Secure the area to prevent entry.[9] Wearing appropriate PPE, contain the spill with absorbent material.[7] Collect the material in a sealed container for hazardous waste disposal.[7][9]

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical relationship of safety controls when working with hazardous chemicals.

G cluster_controls Hierarchy of Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。